CEP-37440
Beschreibung
ALK-FAK Inhibitor this compound is an orally available dual kinase inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK), with potential antineoplastic activity. Upon administration, ALK-FAK inhibitor this compound selectively binds to and inhibits ALK kinase and FAK kinase. The inhibition leads to disruption of ALK- and FAK-mediated signal transduction pathways and eventually inhibits tumor cell growth in ALK- and FAK-overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development; its dysregulation and gene rearrangements are associated with a variety of tumors. The cytoplasmic tyrosine kinase FAK, a signal transducer for integrins, is upregulated and constitutively activated in various tumor types; it plays a key role in tumor cell migration, proliferation, survival, and tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
a focal adhesion kinase inhibito
Eigenschaften
IUPAC Name |
2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38ClN7O3/c1-32-29(40)23-7-3-4-9-25(23)34-28-24(31)19-33-30(36-28)35-26-11-10-20-18-21(6-5-8-22(20)27(26)41-2)38-14-12-37(13-15-38)16-17-39/h3-4,7,9-11,19,21,39H,5-6,8,12-18H2,1-2H3,(H,32,40)(H2,33,34,35,36)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSHRERPHLTPEE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(CC(CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C4=C(C[C@H](CCC4)N5CCN(CC5)CCO)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025939 | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391712-60-9 | |
| Record name | CEP-37440 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391712609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEP-37440 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-((5-Chloro-2-(((6S)-6,7,8,9-tetrahydro-6-(4-(2-hydroxyethyl)-1-piperazinyl)-1-methoxy-5H-benzocyclohepten-2-yl)amino)-4-pyrimidinyl)amino)-N-methyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEP-37440 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3MNS8782H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CEP-37440: A Dual FAK/ALK Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of CEP-37440, a potent, orally available small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). This document synthesizes key findings from in vitro and in vivo studies, offering detailed insights into its therapeutic potential in oncology.
Core Mechanism of Action
This compound is a dual kinase inhibitor that demonstrates significant potential in cancer therapy through its targeted action on two key signaling proteins: FAK and ALK.[1][2] Both FAK and ALK are receptor tyrosine kinases that, when dysregulated, play crucial roles in tumor cell proliferation, survival, migration, and angiogenesis.[2]
The primary mechanism of this compound involves the competitive inhibition of ATP binding to the kinase domains of both FAK and ALK.[3] This blockade prevents the autophosphorylation and subsequent activation of these kinases, thereby disrupting their downstream signaling pathways. A key event in FAK activation is its autophosphorylation at tyrosine 397 (Tyr397).[4] this compound effectively inhibits this critical step, leading to a cascade of anti-tumor effects.[4][5][6]
Signaling Pathway Inhibition
The dual inhibition of FAK and ALK by this compound leads to the disruption of multiple oncogenic signaling pathways.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Inhibitory Function of CEP-37440: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] This dual inhibitory activity presents a compelling therapeutic strategy in oncology by simultaneously targeting key pathways involved in tumor cell proliferation, survival, migration, and angiogenesis. This technical guide provides an in-depth overview of the core inhibitory functions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Core Inhibitory Function and Mechanism of Action
This compound exerts its anti-neoplastic effects through the competitive inhibition of ATP binding to the kinase domains of both FAK and ALK.[4] This dual specificity allows it to disrupt two distinct and critical signaling cascades implicated in a variety of malignancies.
Inhibition of Focal Adhesion Kinase (FAK)
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, a process vital for cell adhesion, migration, and survival.[5] Upregulation and constitutive activation of FAK are frequently observed in invasive solid tumors and are associated with metastasis.[3][6] this compound potently inhibits FAK, preventing its autophosphorylation at tyrosine 397 (Tyr 397), a critical step for its activation and the recruitment of other signaling proteins.[1][7] The inhibition of FAK signaling by this compound leads to decreased cell proliferation and can induce apoptosis in cancer cells.[1][7]
Inhibition of Anaplastic Lymphoma Kinase (ALK)
ALK is a receptor tyrosine kinase belonging to the insulin receptor superfamily. While it plays a role in the development of the nervous system, aberrant ALK activity, often due to genetic rearrangements, is a known oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma.[3][8] this compound effectively inhibits ALK kinase activity, thereby disrupting downstream signaling pathways that promote tumor cell growth and survival.[2][3]
Quantitative Inhibitory Activity
The potency of this compound against FAK and ALK has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Enzymatic Assay | 2.3 | [1] |
| ALK | Enzymatic Assay | 3.5 | [1] |
| FAK | Cell-based Assay | 82 | [9] |
| ALK | Cell-based Assay | 22 | [9] |
In Vitro and In Vivo Efficacy
The dual inhibitory action of this compound translates to significant anti-tumor effects in both cell-based and animal models.
Cellular Proliferation Inhibition
This compound has demonstrated dose-dependent inhibition of proliferation in various cancer cell lines.
| Cell Line | Cancer Type | IC50 / GC50 (nM) | Reference |
| Sup-M2 | Anaplastic Large Cell Lymphoma | 84 | [5] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | 131 | [5] |
| FC-IBC02 | Inflammatory Breast Cancer | 91 | [5] |
| SUM190 | Inflammatory Breast Cancer | 900 | [5] |
| KPL4 | Breast Cancer | 890 | [5] |
In Vivo Tumor Growth Inhibition
In preclinical xenograft models, orally administered this compound has been shown to inhibit tumor growth.
| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference |
| Sup-M2 | Anaplastic Large Cell Lymphoma | 3-55 mg/kg (p.o., b.i.d/q.d.) | Dose-dependent inhibition | [1] |
| CWR22 | Prostate Cancer | 55 mg/kg (p.o.) | Inhibition of FAK phosphorylation | [1] |
| FC-IBC02 | Inflammatory Breast Cancer | 55 mg/kg (p.o., b.i.d) | 33% | [7] |
| SUM190 | Inflammatory Breast Cancer | 55 mg/kg (p.o., b.i.d) | 79.7% | [7] |
| SUM149 | Inflammatory Breast Cancer | 55 mg/kg (p.o., b.i.d) | 23% | [7] |
Furthermore, in the FC-IBC02 xenograft model, this compound treatment prevented the development of brain metastases.[7]
Signaling Pathways
The dual inhibitory function of this compound impacts two critical oncogenic signaling pathways.
Figure 1: FAK Signaling Pathway Inhibition by this compound.
Figure 2: ALK Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the dual inhibitory function of this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 of this compound against FAK and ALK kinases.
-
Objective: To quantify the concentration of this compound required to inhibit 50% of FAK or ALK kinase activity.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Recombinant human FAK or ALK enzyme
-
Specific peptide substrate for FAK or ALK
-
ATP (with radiolabeled γ-³²P-ATP for radiometric assays)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound stock solution (in DMSO)
-
96- or 384-well assay plates
-
Phosphocellulose paper or filter plates (for radiometric assays)
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
In the assay plate, add the kinase, the specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 3: Workflow for In Vitro Kinase Inhibition Assay.
Cell Proliferation Assay (e.g., MTT Assay)
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the logarithm of the this compound concentration to determine the GI50 value.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of drug treatment on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line suspension
-
This compound formulation for oral administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or the vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily or twice daily).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for target engagement).
-
Compare the tumor growth curves between the treated and control groups to determine the efficacy of this compound.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined dual inhibitory mechanism against FAK and ALK. Its potent activity in preclinical models highlights its potential for the treatment of various cancers driven by these pathways. The data and methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this novel dual inhibitor. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human patients.
References
- 1. promega.com.cn [promega.com.cn]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Dual Inhibition of FAK and ALK by CEP-37440: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CEP-37440 is a potent, orally bioavailable, ATP-competitive small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This technical guide provides an in-depth overview of its inhibitory activity, the experimental protocols for its characterization, and the signaling pathways it modulates.
Core Inhibitory Activity: IC50 Values
This compound exhibits low nanomolar potency against both FAK and ALK in enzymatic and cellular assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target | Assay Type | IC50 Value (nM) |
| FAK | Enzymatic | 2.0 - 2.3 |
| ALK | Enzymatic | 3.1 - 3.5 |
Table 1: Summary of this compound IC50 values for FAK and ALK inhibition. Data compiled from multiple sources.[1][3][4]
Mechanism of Action
This compound selectively binds to and inhibits FAK and ALK, leading to the disruption of their respective signal transduction pathways.[5] A key mechanism in its efficacy against FAK-driven processes is the inhibition of FAK1 autophosphorylation at the Tyr397 site.[2][3] This action prevents the recruitment and activation of downstream signaling molecules, thereby affecting cell proliferation, migration, and survival.[5] In ALK-dependent cancers, its inhibitory effect disrupts oncogenic signaling cascades.
Experimental Protocols
The following sections detail representative methodologies for evaluating the inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the enzymatic IC50 value of this compound against purified FAK or ALK.
Objective: To quantify the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free system.
Materials:
-
Purified recombinant FAK or ALK enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a microplate, add the kinase enzyme and the this compound dilutions (or DMSO for control).
-
Pre-incubation: Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should be near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction by adding the ADP detection reagent according to the manufacturer's instructions. This reagent will simultaneously terminate the kinase reaction and begin the process of quantifying the ADP produced.
-
Signal Detection: Allow the detection signal (e.g., luminescence) to develop as per the kit's protocol.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (MTS Assay)
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines, such as inflammatory breast cancer (IBC) lines FC-IBC02, SUM190, and KPL4.[2][6][7]
Objective: To measure the dose-dependent effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., FC-IBC02, SUM190)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-3000 nM).[7] Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plates for various time periods (e.g., 48, 72, 96, 120, 192 hours).[7]
-
MTS Addition: At the end of the incubation period, add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell proliferation inhibition for each concentration relative to the DMSO control. Plot the results to determine the growth inhibitory effects.
Western Blot Analysis for Phospho-FAK (Tyr397)
This protocol is designed to assess the effect of this compound on the phosphorylation status of FAK in whole-cell lysates.
Objective: To determine if this compound inhibits the autophosphorylation of FAK at Tyr397 in a cellular context.[2][3]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
PVDF membrane
-
SDS-PAGE equipment and reagents
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with a specific concentration of this compound (e.g., 1000 nM) for various time points (e.g., 0, 48, 72, 96, 120 hours).[7]
-
Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for total FAK and a loading control.
Visualizing Molecular Interactions and Workflows
Logical Workflow for this compound Evaluation
The following diagram illustrates the general workflow for characterizing a dual kinase inhibitor like this compound.
Caption: General workflow for this compound inhibitor characterization.
FAK Signaling Pathway Inhibition
This compound blocks the critical autophosphorylation of FAK, thereby inhibiting downstream signaling that promotes cell survival and migration.
Caption: Inhibition of FAK autophosphorylation by this compound.
ALK Signaling Pathway Inhibition
In ALK-driven malignancies, constitutively active ALK fusion proteins or mutations activate several oncogenic pathways. This compound directly inhibits the ALK kinase, blocking these downstream signals.
Caption: Inhibition of downstream ALK signaling pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ijbs.com [ijbs.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Phospho-FAK (Tyr397) Antibody (#3283) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Preclinical Efficacy of CEP-37440 in Solid Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data available for CEP-37440, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Executive Summary
This compound is an orally bioavailable small molecule that demonstrates significant anti-tumor activity in a range of preclinical solid tumor models.[1][2] As a dual inhibitor, it targets two key signaling nodes implicated in tumor progression, survival, and metastasis.[3][4] Preclinical evidence supports its potential as a therapeutic agent, particularly in tumors characterized by the overexpression or activation of FAK and/or ALK. This document summarizes the key in vitro and in vivo findings, details the experimental methodologies employed in these studies, and visualizes the targeted signaling pathways.
Mechanism of Action
This compound exerts its anti-neoplastic effects by competitively inhibiting the ATP-binding sites of both FAK and ALK, leading to the disruption of their downstream signaling cascades.[1][5] FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signaling, governing processes such as cell adhesion, migration, proliferation, and survival.[4] ALK is a receptor tyrosine kinase whose genetic alterations are oncogenic drivers in several cancers.[4] The dual inhibition of these kinases by this compound offers a multi-pronged approach to targeting tumor growth and dissemination.[6] Specifically, this compound has been shown to inhibit the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in its activation.[7][8]
In Vitro Studies
Enzymatic and Cellular Potency
This compound demonstrates high potency against both FAK and ALK in enzymatic assays. The in vitro anti-proliferative activity has been evaluated across a panel of human cancer cell lines, revealing significant efficacy, particularly in those with known FAK or ALK dependency.
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Enzymatic | 2.3 | [7] |
| ALK | Enzymatic | 3.5 | [7] |
| Cell Line | Cancer Type | Assay Type | IC50 / GC50 (nM) | Reference |
| Sup-M2 | Anaplastic Large Cell Lymphoma | Proliferation | 84 | |
| Karpas-299 | Anaplastic Large Cell Lymphoma | Proliferation | 131 | |
| FC-IBC02 | Inflammatory Breast Cancer | Proliferation | 91 | |
| SUM190 | Inflammatory Breast Cancer | Proliferation | 900 | |
| KPL4 | Breast Cancer | Proliferation | 890 | |
| MDA-IBC03 | Inflammatory Breast Cancer | Proliferation | >3000 | [8] |
| SUM149 | Inflammatory Breast Cancer | Proliferation | >3000 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation | >3000 | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Proliferation | >3000 | [8] |
Experimental Protocols
-
Methodology: Cell viability and proliferation were commonly assessed using either a colorimetric-based MTT assay or a luminescence-based CellTiter-Glo® assay.
-
MTT Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, cells were treated with various concentrations of this compound or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 3-4 hours at 37°C.
-
The medium was then removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Cells were seeded in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[1]
-
Control wells containing medium without cells were included for background luminescence measurement.[1]
-
Cells were treated with this compound or vehicle and incubated for the desired duration.
-
The plate was equilibrated to room temperature for approximately 30 minutes.[2]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL) was added.[1]
-
The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Luminescence was recorded using a luminometer.[1]
-
-
Objective: To determine the effect of this compound on the phosphorylation status of FAK and other downstream signaling proteins.
-
Protocol:
-
Cell Lysis: Cells were treated with this compound for the indicated times and concentrations. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often the preferred blocking agent.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phospho-FAK (Tyr397), total FAK, phospho-ALK, total ALK, and other relevant signaling proteins.
-
Washing and Secondary Antibody Incubation: The membrane was washed three times with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Studies
Efficacy in Solid Tumor Xenograft Models
This compound has demonstrated significant tumor growth inhibition in various subcutaneous xenograft models established in immunocompromised mice. Oral administration of the compound was generally well-tolerated at effective doses.
| Xenograft Model | Cancer Type | Animal Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Reference |
| Sup-M2 | Anaplastic Large Cell Lymphoma | SCID/Beige Mice | 3-55 mg/kg, p.o., b.i.d. or q.d. for 12 days | Dose-dependent inhibition | [7] |
| CWR22 | Prostate Cancer | Nude Mice | 55 mg/kg, p.o., once | Inhibition of FAK phosphorylation | [7] |
| FC-IBC02 | Inflammatory Breast Cancer | Nude Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 33% | [8] |
| SUM190 | Inflammatory Breast Cancer | Nude Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 79.7% | [8] |
| SUM149 | Inflammatory Breast Cancer | Nude Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 23% | [8] |
Of note, in the FC-IBC02 xenograft model, treatment with this compound also inhibited the development of spontaneous brain metastases.[8]
Experimental Protocols
-
Cell Implantation: Human solid tumor cells (e.g., 5 x 10^6 cells) were suspended in a solution of Matrigel and PBS and subcutaneously injected into the flank of 6-8 week old female athymic nude or SCID mice.
-
Tumor Growth Monitoring: Tumors were allowed to reach a palpable size (e.g., 100-200 mm³) before the initiation of treatment. Tumor volume was measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Formulation: For oral administration, this compound was typically formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: The drug formulation or vehicle control was administered to the mice via oral gavage at the specified dosages and schedules.
Signaling Pathway Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data for this compound strongly support its continued investigation as a potential therapeutic agent for solid tumors. Its dual inhibitory activity against FAK and ALK provides a rational basis for its efficacy in tumors dependent on these signaling pathways. The in vitro and in vivo studies consistently demonstrate its ability to inhibit tumor cell proliferation and growth at clinically achievable concentrations. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising anti-cancer compound.
References
- 1. promega.com [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. Facebook [cancer.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CEP-37440: A Dual FAK and ALK Kinase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CEP-37440 is a potent, orally bioavailable small molecule that dually inhibits Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. It details the key experimental methodologies, summarizes critical quantitative data, and visualizes the underlying biological pathways and developmental workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The aberrant activity of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key mediator of signals from integrins and growth factor receptors, playing a crucial role in cell survival, proliferation, migration, and invasion.[2] Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase whose genetic alterations are drivers in several malignancies, including non-small cell lung cancer and anaplastic large cell lymphoma.[1][2] The development of dual-target inhibitors presents a promising strategy to overcome potential resistance mechanisms and enhance therapeutic efficacy. This compound was developed as a potent dual inhibitor of both FAK and ALK, demonstrating promise in preclinical cancer models.[1][4]
Discovery and Lead Optimization
The development of this compound originated from the optimization of a series of ALK inhibitors.[1] The initial lead compounds exhibited potent ALK inhibition but had suboptimal pharmacokinetic properties, particularly concerning metabolic stability. The medicinal chemistry effort focused on modifying the core structure to improve these characteristics, which serendipitously led to the discovery of dual FAK and ALK inhibitory activity.[1]
A key publication in the Journal of Medicinal Chemistry details the structure-activity relationship (SAR) studies that guided the optimization process.[1] Modifications to the solvent-exposed region of the molecule led to significant improvements in metabolic stability in both rat and human liver microsomes. This optimization effort culminated in the identification of this compound, which demonstrated a favorable balance of potent dual-kinase inhibition and desirable pharmacokinetic properties, including good oral bioavailability.[5]
Mechanism of Action
This compound exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of both FAK and ALK.[2] This dual inhibition disrupts the downstream signaling cascades mediated by these kinases, ultimately leading to decreased cell proliferation and survival in cancer cells that are dependent on these pathways.
FAK and ALK Signaling Pathways
FAK is a critical node in intracellular signaling, integrating signals from the extracellular matrix and growth factors to regulate key cellular processes. ALK, upon activation by its ligands or through oncogenic fusion events, triggers a cascade of downstream signaling pathways. The diagram below illustrates the central roles of FAK and ALK in cancer cell signaling.
Caption: FAK and ALK signaling pathways inhibited by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Kinase and Cellular Potency
| Target | Assay Type | IC50 (nM) | Reference |
| FAK | Enzymatic | 2.3 | [2][3] |
| ALK | Enzymatic | 3.5 | [2][3] |
| ALK | Cellular (in 75% human plasma) | 120 | [6] |
| Sup-M2 (NPM-ALK+) | Cell Proliferation | 84 | [5] |
| Karpas-299 (NPM-ALK+) | Cell Proliferation | 131 | [5] |
| FC-IBC02 | Cell Proliferation (GI50) | 91 | [5] |
| SUM190 | Cell Proliferation (GI50) | 900 | [5] |
| KPL4 | Cell Proliferation (GI50) | 890 | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Sup-M2 (SCID mice) | 3-55 mg/kg, p.o., b.i.d/q.d., 12 days | Dose-dependent inhibition | [3] |
| CWR22 (Nude mice) | 55 mg/kg, p.o., once | FAK phosphorylation inhibited | [3] |
| SUM190 | 55 mg/kg, p.o., b.i.d., 7 weeks | 79.7% | [4][7] |
| FC-IBC02 | 55 mg/kg, p.o., b.i.d., 7 weeks | 33% | [4][7] |
| SUM149 | 55 mg/kg, p.o., b.i.d., 7 weeks | 23% | [4][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Kinase Inhibition Assays
The inhibitory activity of this compound against FAK and ALK was determined using enzymatic assays. While the specific protocols from the original studies are proprietary, a general workflow for such an assay is depicted below. These assays typically involve a recombinant kinase, a substrate, and ATP. The inhibitor's potency is measured by its ability to block the phosphorylation of the substrate.
Caption: General workflow for a kinase inhibition assay.
Cell Proliferation Assays
The effect of this compound on the proliferation of various cancer cell lines was assessed using the MTS assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., FC-IBC02, SUM190, KPL4) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8]
-
Compound Treatment: Cells were treated with various concentrations of this compound (typically ranging from 0 to 3000 nM) and incubated for a specified period (e.g., 0-192 hours).[2]
-
MTS Reagent Addition: Following the incubation period, an MTS reagent solution was added to each well.[8]
-
Incubation and Measurement: The plates were incubated to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by metabolically active cells. The absorbance was then measured using a microplate reader at a specific wavelength (typically 490 nm).[8]
-
Data Analysis: The absorbance values were used to calculate the percentage of cell proliferation inhibition, and the GI50 (the concentration that inhibits cell growth by 50%) was determined.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in various mouse xenograft models of human cancer.
General Protocol:
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were used.[3]
-
Tumor Implantation: Human cancer cells (e.g., Sup-M2, CWR22, SUM190, FC-IBC02, SUM149) were implanted subcutaneously into the flanks of the mice.[3][4]
-
Treatment: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound was administered orally (p.o.) at various doses and schedules (e.g., once daily (q.d.) or twice daily (b.i.d.)).[3] The vehicle for oral administration was typically a formulation containing DMSO, PEG300, Tween-80, and saline.[3]
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the tumor growth inhibition (TGI) was calculated. In some studies, tumors were excised for further analysis, such as measuring the phosphorylation status of FAK.[3]
Synthesis
The synthesis of this compound is a multi-step process that has been described in the medicinal chemistry literature.[1] A scalable process route has also been developed for the production of clinical trial material.[9] The synthesis involves the construction of the core heterocyclic structure followed by the addition of the side chains.
Caption: A simplified overview of the synthetic workflow for this compound.
Conclusion
This compound is a potent dual inhibitor of FAK and ALK that has demonstrated significant anti-tumor activity in a range of preclinical models. Its development was guided by a systematic medicinal chemistry effort that successfully optimized both its potency and pharmacokinetic profile. The data presented in this technical guide highlight the promise of this compound as a potential therapeutic agent for cancers driven by FAK and/or ALK signaling. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.
References
- 1. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | FAK/ALK Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 7. researchgate.net [researchgate.net]
- 8. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dual-Targeting of FAK and ALK Signal Transduction Pathways by CEP-37440: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-37440, also known as ESK440, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] This technical guide provides an in-depth overview of this compound's targets within key signal transduction pathways, supported by a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. By selectively binding to and inhibiting both FAK and ALK, this compound disrupts critical downstream signaling cascades involved in tumor cell proliferation, survival, migration, and angiogenesis.[1][3] This dual-inhibitory action presents a promising therapeutic strategy for cancers where FAK and/or ALK are overexpressed or dysregulated.
Introduction to this compound
This compound is an ATP-competitive inhibitor that has demonstrated significant anti-neoplastic activity in various preclinical models.[4] Its dual specificity for both FAK, a non-receptor tyrosine kinase crucial for integrin-mediated signaling, and ALK, a receptor tyrosine kinase often implicated in oncogenesis through genetic rearrangements, offers a synergistic approach to cancer therapy.[1][3][4] FAK is frequently overexpressed in invasive solid tumors and plays a key role in metastasis, while aberrant ALK signaling is a known driver in several malignancies, including neuroblastoma and non-small cell lung cancer.[1][3] this compound has the ability to cross the blood-brain barrier, making it a potential agent for treating brain metastases.[4]
Core Targets and Signal Transduction Pathways
Focal Adhesion Kinase (FAK) Signaling
FAK is a central mediator of signal transduction downstream of integrins and growth factor receptors. Its activation, primarily through autophosphorylation at Tyr397, creates a docking site for Src family kinases, leading to the activation of multiple downstream pathways, including the RAS-MAPK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and migration. This compound effectively inhibits the autophosphorylation of FAK at Tyr397, thereby blocking the initiation of this signaling cascade.[1]
FAK Signaling Pathway Inhibition by this compound
Caption: Inhibition of FAK autophosphorylation by this compound.
Anaplastic Lymphoma Kinase (ALK) Signaling
ALK is a receptor tyrosine kinase that, when constitutively activated by mutation or chromosomal rearrangement (e.g., NPM-ALK), drives oncogenesis by activating similar downstream pathways to FAK, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways. These pathways promote cell growth and survival. This compound inhibits the kinase activity of ALK, preventing its autophosphorylation and the subsequent activation of its downstream effectors.
ALK Signaling Pathway Inhibition by this compound
Caption: Inhibition of ALK kinase activity by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified in various enzymatic and cellular assays.
| Target | Assay Type | Value | Reference |
| FAK | Enzymatic IC50 | 2.3 nM | [1] |
| ALK | Enzymatic IC50 | 3.5 nM | [1] |
| FAK | Cellular IC50 | 88 nM | |
| ALK | Cellular IC50 | 40 nM | |
| ALK | Cellular IC50 (in 75% human plasma) | 120 nM | [5] |
| FAK | Ki | 2.3 nM | [4] |
| ALK | Ki | 120 nM | [4] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 / GC50 | Reference |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (NPM-ALK+) | 84 nM | [2] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (NPM-ALK+) | 131 nM | [2] |
| FC-IBC02 | Inflammatory Breast Cancer | 91 nM | |
| SUM190 | Inflammatory Breast Cancer | 900 nM | |
| KPL4 | Breast Cancer | 890 nM |
Table 2: Cellular Proliferation Inhibition by this compound
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the activity of this compound.
Cell Lines and Culture
-
Cell Lines: Human cancer cell lines such as FC-IBC02, SUM190, KPL4 (breast cancer), Sup-M2, and Karpas-299 (anaplastic large-cell lymphoma) are commonly used.
-
Culture Media: Media are specific to each cell line (e.g., RPMI-1640 or DMEM) and are typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Phospho-Protein Levels
This assay is used to determine the effect of this compound on the phosphorylation status of FAK and ALK.
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for a specified time (e.g., 24-72 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-ALK (Tyr1604), total ALK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Proliferation (MTS) Assay
This colorimetric assay measures cell viability to assess the anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-3000 nM) for 72-96 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound orally (p.o.) at various doses (e.g., 3-55 mg/kg) daily or twice daily (b.i.d.). The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Analysis: Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment and control groups.
Typical Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound is a promising dual inhibitor of FAK and ALK with potent activity demonstrated in a range of preclinical models. Its ability to simultaneously block two key oncogenic signaling pathways provides a strong rationale for its continued investigation as a cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the therapeutic potential of this compound. Further studies are warranted to fully elucidate its clinical efficacy and to identify patient populations most likely to benefit from this targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Dual FAK/ALK Inhibitor CEP-37440: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-37440 is a potent, orally bioavailable small molecule that dually inhibits Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This dual inhibitory action presents a compelling therapeutic strategy for cancers driven by aberrant signaling through these pathways. Dysregulation of FAK is implicated in tumor cell migration, proliferation, and survival, while ALK rearrangements are known oncogenic drivers in various malignancies.[2] Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and metastasis in various cancer models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.
Mechanism of Action
This compound is an ATP-competitive inhibitor of both FAK and ALK.[3] By binding to the ATP-binding pocket of these kinases, it blocks their catalytic activity, thereby inhibiting the phosphorylation of their downstream substrates.
A key mechanism of FAK inhibition by this compound is the blockade of FAK1 autophosphorylation at Tyrosine 397 (Tyr397).[1][4] This autophosphorylation event is a critical step in FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades that regulate cell adhesion, migration, and survival.
Similarly, this compound inhibits the kinase activity of ALK, including oncogenic fusion proteins like Nucleophosmin-ALK (NPM-ALK).[1] This leads to the suppression of downstream signaling pathways, such as the JAK/STAT, PI3K/AKT, and MAPK pathways, which are crucial for the growth and survival of ALK-driven cancer cells.[2]
In Vitro Activity
The in vitro potency of this compound has been evaluated in various enzymatic and cell-based assays.
Kinase Inhibition
The inhibitory activity of this compound against FAK and ALK has been quantified through biochemical assays.
| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| FAK | Enzymatic | 2.3 | 2.3 | [1][3] |
| ALK | Enzymatic | 3.5 | 120 | [1][3] |
Table 1: In vitro inhibitory activity of this compound against FAK and ALK kinases.
Cellular Activity
This compound has demonstrated potent anti-proliferative effects in a range of cancer cell lines, particularly those with activated FAK or ALK signaling.
| Cell Line | Cancer Type | Cellular IC50 (nM) | Notes | Reference |
| FC-IBC02 | Inflammatory Breast Cancer | 91 | Decreased proliferation observed at 300 nM, complete inhibition at 1000 nM. | [3][5] |
| SUM190 | Inflammatory Breast Cancer | 900 | 50% decrease in proliferation at 1000 nM. | [3][5] |
| KPL4 | Breast Cancer | 890 | Reduced proliferation at low concentrations. | [3][4] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | Not Reported | Induces pro-apoptotic caspases in a dose-dependent manner. | [1] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | Not Reported | Induces pro-apoptotic caspases in a dose-dependent manner. | [1] |
Table 2: In vitro cellular activity of this compound in various cancer cell lines.
In Vivo Efficacy
The anti-tumor activity of this compound has been demonstrated in several preclinical xenograft models.
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes | Reference |
| Inflammatory Breast Cancer (SUM190) | SCID Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 79.7% | Significant reduction in tumor size compared to control. | [6] |
| Inflammatory Breast Cancer (FC-IBC02) | SCID Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 33% | Prevented brain metastasis (0% in treated vs. 20% in control). | [6] |
| Inflammatory Breast Cancer (SUM149) | SCID Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | 23% | Modest reduction in tumor size. | [6] |
| Anaplastic Large-Cell Lymphoma (Sup-M2) | SCID/Beige Mice | 3-55 mg/kg, p.o., b.i.d. or q.d. for 12 days | Dose-dependent | Inhibited tumor growth. | [1] |
| Prostate Cancer (CWR22) | Nude Mice | 55 mg/kg, p.o., once | Not Reported | Inhibited FAK phosphorylation in a time-dependent manner. | [1] |
Table 3: In vivo anti-tumor efficacy of this compound in xenograft models.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, in preclinical species.[3] It is also reported to be brain-penetrant.[3][7]
| Species | Administration | Dose (mg/kg) | Bioavailability (%) | t1/2 (hours) | Reference |
| CD-1 Mouse | p.o. | 10 | 47 | Not Reported | [3] |
| Sprague-Dawley Rat | p.o. | 10 | Not Reported | Not Reported | [1] |
| Cynomolgus Monkey | p.o. | Not Reported | Acceptable | Not Reported | [3] |
Table 4: Pharmacokinetic parameters of this compound in preclinical models.
Signaling Pathways
The dual inhibition of FAK and ALK by this compound impacts multiple downstream signaling pathways critical for cancer cell proliferation, survival, and migration.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: ALK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the preclinical evaluation of this compound, based on available literature.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FAK and ALK kinases.
-
General Procedure: Recombinant FAK and ALK kinases were incubated with a specific substrate and ATP in a kinase buffer. This compound was added at various concentrations. The kinase activity was measured by quantifying the amount of phosphorylated substrate or ADP produced, often using luminescence-based or fluorescence-based detection methods. The IC50 values were then calculated from the dose-response curves.
Caption: Generalized workflow for in vitro kinase assays.
Cell Proliferation Assays
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
General Procedure: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 to 192 hours).[1] Cell viability was assessed using a colorimetric assay such as the MTS assay, which measures mitochondrial metabolic activity. The absorbance was read using a plate reader, and the percentage of cell proliferation inhibition was calculated relative to the vehicle-treated control.
Caption: Generalized workflow for cell proliferation assays.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
General Procedure: Human cancer cells were subcutaneously or orthotopically implanted into immunocompromised mice (e.g., SCID or nude mice).[1][4] Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally (p.o.) at specified doses and schedules (e.g., once daily (q.d.) or twice daily (b.i.d.)).[1] Tumor volume was measured periodically using calipers. At the end of the study, tumors were excised and weighed, and the tumor growth inhibition (TGI) was calculated. In some studies, tissues were collected for pharmacodynamic analysis (e.g., western blotting for phosphorylated FAK).[1]
Caption: Generalized workflow for in vivo xenograft studies.
Conclusion
This compound is a promising dual inhibitor of FAK and ALK with potent anti-tumor activity demonstrated in a range of preclinical models. Its oral bioavailability and ability to penetrate the blood-brain barrier further enhance its therapeutic potential. The data summarized in this guide provide a comprehensive overview of the pharmacological properties of this compound, supporting its continued investigation as a potential cancer therapeutic. Further clinical evaluation is warranted to establish its safety and efficacy in patients with tumors characterized by aberrant FAK or ALK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
The Dual FAK/ALK Inhibitor CEP-37440: A Technical Overview of its Anti-Proliferative and Anti-Migratory Effects on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CEP-37440, a potent, orally available dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] We will explore its mechanism of action and its documented effects on tumor cell proliferation and migration, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound exerts its anti-tumor activity by simultaneously targeting two critical tyrosine kinases implicated in cancer progression: FAK and ALK.[3] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, survival, and migration.[3][4] Dysregulation of FAK is common in various cancers and is associated with increased invasion and metastasis.[4][5] ALK, a receptor tyrosine kinase, is a member of the insulin receptor superfamily, and its genetic rearrangements and overexpression are drivers in several malignancies.[3]
The primary mechanism by which this compound inhibits tumor cell proliferation is through the blockade of FAK autophosphorylation at tyrosine 397 (Tyr 397).[1][6][7] This autophosphorylation event is a critical step in FAK activation and the subsequent downstream signaling cascades that promote cell growth and survival. By inhibiting this key phosphorylation, this compound effectively disrupts FAK-mediated signal transduction.[1][2]
Figure 1: Simplified signaling pathway of this compound's inhibitory action on FAK.
Effect on Tumor Cell Proliferation
This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly in inflammatory breast cancer (IBC).[1][6][7] Studies have shown that this compound decreases the proliferation of IBC cells in a dose-dependent manner.[1] For instance, in the triple-negative FC-IBC02 cell line, 300 nM of this compound was sufficient to decrease proliferation, while a concentration of 1000 nM resulted in complete inhibition.[8]
Quantitative Proliferation Data
The following table summarizes the inhibitory concentrations of this compound on various kinases and cell lines.
| Target/Cell Line | Assay Type | IC50/GC50 Value | Reference |
| FAK (enzyme) | Enzymatic Assay | 2.3 nM | [1][5] |
| ALK (enzyme) | Enzymatic Assay | 3.5 nM | [1][5] |
| FAK (cellular) | Cellular Assay | 80 nM / 88 nM | [5][9] |
| ALK (cellular) | Cellular Assay | 22 nM / 40 nM | [5][9] |
| ALK (cellular, 75% human plasma) | Cellular Assay | 120 nM | [10] |
| FC-IBC02 (IBC) | Proliferation Assay | 91 nM | [11] |
| SUM190 (IBC) | Proliferation Assay | 900 nM | [11] |
| KPL4 (Breast Cancer) | Proliferation Assay | 890 nM | [11] |
Experimental Workflow: Cell Proliferation Assay
The following diagram illustrates a typical workflow for assessing the effect of this compound on tumor cell proliferation.
Figure 2: Workflow for a typical cell proliferation assay.
Effect on Tumor Cell Migration
The role of FAK in cell migration suggests that its inhibition by this compound would also impact the migratory and invasive potential of tumor cells.[2][3][4] Indeed, in vivo studies have shown that this compound can inhibit the development of spontaneous brain metastases in mouse xenograft models of IBC.[7][8] This indicates a potential role for this compound in controlling the metastatic spread of cancer. While direct quantitative data from in vitro migration assays is less prevalent in the reviewed literature, the potent inhibition of FAK, a key regulator of cell motility, strongly supports an anti-migratory effect.
Experimental Workflow: Transwell Migration Assay
To quantitatively assess the impact of this compound on cell migration, a Transwell assay can be employed. The workflow for such an assay is depicted below.
Figure 3: Workflow for a Transwell migration assay.
Downstream Effects and Gene Regulation
Beyond its direct impact on proliferation and migration, this compound has been shown to modulate the expression of genes involved in critical cellular processes.[8] In FC-IBC02 cells, treatment with this compound led to differential regulation of genes associated with apoptosis, interferon signaling, and cytokines.[6][7] This suggests that the anti-tumor effects of this compound are multifaceted, extending to the induction of programmed cell death and modulation of the tumor microenvironment.
Detailed Experimental Protocols
Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Transwell Migration Assay
-
Chamber Preparation: Rehydrate 24-well Transwell inserts (8 µm pore size) with serum-free medium for at least 2 hours at 37°C.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Addition: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle control) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO2.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 15 minutes, followed by staining with 0.1% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with PBS and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.
Western Blotting for Phospho-FAK (Tyr 397)
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Tyr 397) and total FAK overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound is a promising dual inhibitor of FAK and ALK with potent anti-proliferative and anti-migratory effects in various cancer models, particularly inflammatory breast cancer. Its mechanism of action, centered on the inhibition of FAK autophosphorylation, disrupts key signaling pathways essential for tumor growth and metastasis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should continue to explore its efficacy in a broader range of malignancies and in combination with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 5. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | ALK | FAK | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols for CEP-37440 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] By targeting these two key signaling proteins, this compound disrupts critical cellular processes implicated in cancer progression, including cell proliferation, survival, migration, and angiogenesis.[2] The primary mechanism of action for this compound involves the inhibition of FAK1 autophosphorylation at Tyrosine 397 (Tyr397), a crucial step in FAK activation.[1][4] This inhibition leads to a downstream cascade of events that can culminate in decreased cell viability and the induction of apoptosis in cancer cells. These characteristics make this compound a compound of significant interest in oncology research and drug development.
This document provides detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound. The included methodologies cover the assessment of its anti-proliferative and pro-apoptotic effects, as well as its impact on FAK and ALK signaling pathways.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against its primary targets and various cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| FAK | 2.3[1][4] |
| ALK | 3.5[1][4] |
Table 2: Anti-proliferative Activity of this compound in Inflammatory Breast Cancer (IBC) Cell Lines
| Cell Line | GC₅₀ (nM) |
| FC-IBC02 | 91[3] |
| SUM190 | 900[3] |
| KPL4 | 890[3] |
Signaling Pathway
The following diagram illustrates the signaling pathways affected by this compound. Inhibition of FAK and ALK by this compound disrupts downstream signaling cascades, including the PI3K/Akt and MEK/ERK pathways, which are critical for cell survival and proliferation.
Caption: this compound inhibits FAK and ALK signaling pathways.
Experimental Protocols
Cell Proliferation Assay (MTS Assay)
This protocol describes a colorimetric method to determine the number of viable cells in response to this compound treatment.
Workflow:
Caption: Workflow for the MTS-based cell proliferation assay.
Materials:
-
Cancer cell lines (e.g., FC-IBC02, SUM190, KPL4)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Note: Optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase during the assay. For SUM190 and KPL4 cells, a starting density of 8,000 cells/well is recommended.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0-3000 nM.[1]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (DMSO concentration equivalent to the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, 96, 120, 144, 168, and 192 hours).[1]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the GC₅₀ (concentration that causes 50% growth inhibition).
-
Western Blot Analysis of FAK and ALK Phosphorylation
This protocol details the detection of phosphorylated and total FAK and ALK proteins in cell lysates by western blotting.
Workflow:
Caption: General workflow for Western Blot analysis.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Rabbit anti-FAK
-
Rabbit anti-phospho-ALK (Tyr1604)
-
Rabbit anti-ALK
-
Antibody to a loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1000 nM) or vehicle control for desired time points (e.g., 0, 48, 72, 96, and 120 hours).[1]
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions: p-FAK (1:1000), total FAK (1:1000), p-ALK (1:1000), total ALK (1:1000), loading control (1:5000). Note: Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol outlines a luminescent assay to measure caspase-3 and -7 activities, key markers of apoptosis, in cells treated with this compound.[1]
Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
Materials:
-
Cancer cell lines (e.g., Sup-M2, Karpas-299)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white-walled, clear-bottom cell culture plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white-walled plate at a density of 10,000-20,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0-3000 nM.[1]
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control.
-
Incubate the plate for a predetermined time (e.g., 24-72 hours) to induce apoptosis.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours.[2]
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other readings.
-
Calculate the fold change in caspase activity for each treatment group relative to the vehicle control.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound. By employing these standardized assays, researchers can effectively characterize the anti-proliferative and pro-apoptotic activities of this dual FAK/ALK inhibitor and further elucidate its mechanism of action in various cancer cell models. Consistent application of these methods will facilitate the generation of reliable and comparable data, contributing to the advancement of research and development efforts for this promising therapeutic agent.
References
Application Notes and Protocols for CEP-37440 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable small molecule inhibitor targeting both Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1] It has demonstrated significant anti-tumor activity in various preclinical cancer models, making it a compound of interest for further investigation. These application notes provide a comprehensive overview of the recommended dosage, formulation, and protocols for in vivo studies using this compound, based on published preclinical data.
Mechanism of Action
This compound dually inhibits the kinase activity of FAK and ALK.[1] By targeting FAK, it interferes with cancer cell migration, proliferation, and survival. Its action on ALK disrupts signaling pathways that are often dysregulated in certain cancers, leading to reduced tumor growth.[1] Specifically, this compound has been shown to inhibit the autophosphorylation of FAK at tyrosine 397 and ALK at tyrosine 1604, thereby blocking their downstream signaling cascades.
Recommended In Vivo Dosage
The effective dosage of this compound in murine models has been reported to range from 3 mg/kg to 55 mg/kg, administered orally. The specific dosage and schedule depend on the tumor model and the experimental endpoint.
Summary of In Vivo Dosages and Effects
| Xenograft Model | Mouse Strain | Dosage and Schedule | Key Findings | Reference |
| Sup-M2 (Anaplastic Large Cell Lymphoma) | SCID Mice | 3-55 mg/kg, p.o., b.i.d. or q.d. for 12 days | Dose-dependent inhibition of tumor growth. | [1] |
| Sup-M2 | Mice | 30 mg/kg, p.o., single dose | Inhibition of tyrosine phosphorylation. | [1] |
| CWR22 (Prostate Cancer) | Nude Mice | 55 mg/kg, p.o., single dose | Inhibition of FAK phosphorylation. | [1] |
| SUM190, FC-IBC02, SUM149 (Inflammatory Breast Cancer) | Mice | 55 mg/kg, p.o., b.i.d. for 7 weeks | Significant tumor growth inhibition (79.7% in SUM190, 33% in FC-IBC02, and 23% in SUM149). Inhibition of brain metastasis in the FC-IBC02 model. |
Experimental Protocols
Formulation of this compound for Oral Administration
A common formulation for preparing this compound for oral gavage in mice is as follows:
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Preparation Protocol:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
Add PEG300 to the DMSO stock solution and mix thoroughly.
-
Add Tween-80 to the solution and mix until uniform.
-
Finally, add saline to reach the final desired volume and concentration.
-
The resulting solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
-
Breast Cancer Xenograft Model Protocol
This protocol provides a general guideline for establishing an orthotopic breast cancer xenograft model to evaluate the efficacy of this compound.
-
Materials:
-
Human breast cancer cell lines (e.g., FC-IBC02, SUM190)
-
Female immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old
-
Matrigel or other appropriate extracellular matrix
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Culture breast cancer cells to ~80% confluency. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Palpate the injection site twice weekly to monitor for tumor formation. Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 55 mg/kg) or vehicle control orally via gavage, twice daily (b.i.d.), for the duration of the study (e.g., 7 weeks).
-
Efficacy Evaluation: Monitor tumor growth and body weight twice weekly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Signaling Pathways of FAK and ALK Inhibition by this compound
Caption: this compound inhibits FAK and ALK autophosphorylation and downstream signaling.
Experimental Workflow for In Vivo Efficacy Study
References
CEP-37440: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable, dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] It functions as an ATP-competitive inhibitor, demonstrating significant activity in disrupting signal transduction pathways mediated by FAK and ALK.[4] This disruption ultimately leads to the inhibition of tumor cell growth in cells overexpressing these kinases.[1][2] Dysregulation and gene rearrangements of ALK, a member of the insulin receptor superfamily, are associated with various tumors.[1][2] Similarly, FAK, a cytoplasmic tyrosine kinase and a signal transducer for integrins, is often upregulated and constitutively activated in many types of cancer, playing a crucial role in cell migration, proliferation, and survival.[1][2]
These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with a summary of its key characteristics.
Data Presentation
Chemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₈ClN₇O₃ | [2][5] |
| Molecular Weight | 580.1 g/mol | [2][5] |
| Appearance | White to yellow solid | [5] |
| Solubility in DMSO | 100 mg/mL (172.38 mM) (ultrasonication may be required) | [5] |
| 30 mg/mL | [6] | |
| 10 mM | [7] | |
| 2.2 mg/mL (3.79 mM) (sonication recommended) | [8] | |
| Solubility in DMF | 12 mg/mL | [6] |
| Solubility in DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [6] |
In Vitro Activity
| Target | IC₅₀ (Enzymatic Assay) | IC₅₀ (Cellular Assay) | Source |
| FAK | 2.3 nM | 88 nM | [9] |
| ALK | 3.5 nM | 40 nM | [9] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.8 mg of this compound (Molecular Weight: 580.1 g/mol ).
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 5.8 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously until the powder is completely dissolved. If dissolution is slow, gentle warming or brief sonication in an ultrasonic water bath may be necessary to fully dissolve the compound.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 year, and at -80°C, it is stable for up to 2 years.[5]
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Example Dilution for a 1 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add the appropriate volume of this 10 µM solution to your cell culture plates to achieve the final desired concentration of 1 µM. For example, add 100 µL of the 10 µM solution to 900 µL of medium in a well.
-
-
Application to Cells: Immediately add the freshly prepared working solution to your cell cultures. Ensure even mixing by gently swirling the plate.
-
Controls: Always include a vehicle control (medium with the same final concentration of DMSO as the drug-treated wells) in your experiments.
Mandatory Visualizations
Caption: Workflow for this compound Stock and Working Solution Preparation.
Caption: this compound Dual Inhibition of ALK and FAK Signaling Pathways.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | ALK | FAK | TargetMol [targetmol.com]
- 9. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for CEP-37440 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing CEP-37440, a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), in combination with other chemotherapy agents. The provided protocols are based on established preclinical methodologies and data from studies on this compound (also known as ESK440) and other ALK inhibitors.
Introduction
This compound is an orally bioavailable small molecule that potently inhibits both FAK and ALK with IC50 values of 2.3 nM and 3.5 nM, respectively[1]. The dual targeting of these kinases provides a strong rationale for its use in oncology. FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, proliferation, and survival, and its overexpression is associated with poor prognosis in various cancers[2]. ALK is a receptor tyrosine kinase, and its genetic alterations are oncogenic drivers in several malignancies, including neuroblastoma and non-small cell lung cancer[2].
The rationale for combining this compound with conventional chemotherapy stems from the potential to overcome drug resistance and enhance therapeutic efficacy. FAK inhibition can disrupt the tumor microenvironment and sensitize cancer cells to cytotoxic agents, while ALK inhibition targets a key oncogenic driver. Preclinical evidence suggests that combining ALK inhibitors with chemotherapy can lead to synergistic antitumor effects[1]. This document outlines protocols for evaluating such combinations in preclinical settings.
Data Presentation
The following tables summarize key in vitro and in vivo data for this compound as a monotherapy, providing a baseline for combination studies.
Table 1: In Vitro Efficacy of this compound on Neuroblastoma Cell Lines
| Cell Line | ALK Status | This compound IC50 (nM) | Lorlatinib IC50 (nM) |
| NB-1 | Amplification | 10 - 50 | 10 - 50 |
| COG-N-453x | F1174L | 50 - 100 | 50 - 100 |
| COG-N-561 LR | F1174L (Lorlatinib Resistant) | 100 - 500 | >1000 |
Data adapted from preclinical studies on ESK440 (this compound) in neuroblastoma[3].
Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
| Xenograft Model | ALK Status | This compound Dose (mg/kg, PO) | Tumor Growth Inhibition (%) |
| NB-1 | Amplification | 60 (QD) | Significant |
| NB-1 | Amplification | 60 (BID) | Significant |
| COG-N-453x | F1174L | 60 (QD) | Significant |
| COG-N-453x | F1174L | 60 (BID) | Significant |
QD: once daily; BID: twice daily. Data adapted from preclinical studies on ESK440 (this compound) in neuroblastoma xenografts[3]. "Significant" indicates a statistically significant reduction in tumor growth compared to vehicle control.
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and the rationale for combination therapy.
Caption: Inhibition of the FAK signaling pathway by this compound.
Caption: Inhibition of the ALK signaling pathway by this compound.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol describes how to assess the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapy agent (e.g., Vincristine or Temozolomide) using a cell viability assay such as the MTT or CellTiter-Glo assay.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Vincristine or Temozolomide, stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Create a dose-response matrix by adding varying concentrations of this compound and the chemotherapy agent to the wells. Include wells for each drug alone and a vehicle control (medium with the highest concentration of solvent).
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo Assay: Follow the manufacturer's instructions. Typically, this involves adding the reagent to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Analyze the data for synergy using a suitable method, such as the Chou-Talalay method (calculating the Combination Index, CI) or the Bliss independence model. Software such as CompuSyn can be used for this analysis.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for in vitro synergy assessment.
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Model
This protocol outlines a method to evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a subcutaneous xenograft mouse model. This protocol is adapted from preclinical studies of ALK inhibitors in combination with chemotherapy in neuroblastoma models[1].
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Chemotherapy agent (e.g., Vincristine) formulated for intravenous or intraperitoneal injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Group Allocation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer this compound by oral gavage at a predetermined dose and schedule (e.g., 60 mg/kg, once or twice daily).
-
Administer the chemotherapy agent via the appropriate route (e.g., Vincristine, 1.5 mg/kg, intraperitoneally, once weekly).
-
When administered in combination, consider the timing of administration to maximize potential synergy and minimize overlapping toxicities.
-
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size or at a fixed time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Caption: Workflow for in vivo combination efficacy study.
Conclusion
The dual inhibition of FAK and ALK by this compound presents a compelling strategy for cancer therapy. The provided application notes and protocols offer a framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. Such studies are crucial for elucidating potential synergistic interactions and providing the necessary evidence to support the clinical development of this compound-based combination therapies.
References
- 1. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 3. Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of CEP-37440 in Inflammatory Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Breast Cancer (IBC) is a particularly aggressive and lethal form of breast cancer, characterized by rapid onset and a high metastatic potential.[1][2] This underscores the urgent need for novel therapeutic strategies targeting the specific molecular drivers of IBC. One such driver is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed and activated in IBC, playing a crucial role in cell proliferation, migration, and survival.[1][3] CEP-37440 is a potent, orally bioavailable small molecule inhibitor that selectively targets both FAK and Anaplastic Lymphoma Kinase (ALK).[4][5] While initially developed as a dual FAK/ALK inhibitor, research in IBC models has highlighted its efficacy primarily through the inhibition of FAK signaling, as the studied IBC cell lines did not express ALK.[1][6] This document provides detailed application notes and protocols for the use of this compound in preclinical IBC research, based on published studies.
Mechanism of Action in Inflammatory Breast Cancer
This compound exerts its anti-tumor effects in inflammatory breast cancer by inhibiting the autophosphorylation of FAK at Tyrosine 397 (Tyr397).[1][6] This phosphorylation event is a critical step in FAK activation, which subsequently triggers downstream signaling pathways that promote cell proliferation, survival, and metastasis. By blocking this initial activation step, this compound effectively curtails the oncogenic signaling mediated by FAK in IBC cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in inflammatory breast cancer models.
Table 1: In Vitro Efficacy of this compound on IBC Cell Proliferation
| Cell Line | Subtype | Effect of this compound (Concentration) | Reference |
| FC-IBC02 | Triple-Negative | Decreased proliferation at 300 nM; complete inhibition at 1000 nM | [2] |
| SUM190 | HER2+ | 50% decrease in proliferation at 1000 nM | [2] |
| KPL4 | HER2+ | Decreased proliferation at low concentrations | [1][6] |
| SUM149 | Triple-Negative | Slight response to the drug | [1][6] |
| MDA-IBC03 | Not Specified | Inhibition of proliferation at higher concentrations | [1][6] |
Table 2: In Vivo Efficacy of this compound in IBC Xenograft Models
| Xenograft Model | Treatment Regimen | Duration | Tumor Growth Inhibition (TGI) | Metastasis Inhibition | Reference |
| SUM190 | 55 mg/kg, twice daily (bid) | 7 weeks | 79.7% | Not reported | [1][6] |
| FC-IBC02 | 55 mg/kg, twice daily (bid) | 7 weeks | 33% | No brain metastasis observed (vs. 20% in control) | [1][6] |
| SUM149 | 55 mg/kg, twice daily (bid) | 7 weeks | 23% | Not reported | [1][6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in inflammatory breast cancer research.
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of IBC cell lines.
References
- 1. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CEP-37440 Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-37440 is a potent, orally bioavailable small molecule inhibitor targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] It functions as a dual inhibitor by competing with ATP, thereby blocking the autophosphorylation of FAK at Tyrosine 397 (Tyr397) and inhibiting ALK kinase activity.[2][4] Dysregulation of FAK and ALK signaling pathways is implicated in tumor progression, invasion, and drug resistance in various cancers.[1][3] These application notes provide detailed protocols for utilizing this compound in preclinical research, focusing on sensitive cell lines, quantitative analysis of its effects, and the underlying signaling pathways.
Sensitive Cell Lines and Quantitative Data
This compound has demonstrated significant anti-proliferative effects in several cancer cell lines, particularly those of inflammatory breast cancer (IBC) and triple-negative breast cancer (TNBC) subtypes. The sensitivity of these cell lines is often correlated with the expression of phosphorylated FAK (Tyr397).[4]
| Cell Line | Cancer Type | Subtype | GC50 (nM) | Notes |
| FC-IBC02 | Inflammatory Breast Cancer | Triple-Negative | 91 | Highly sensitive.[5] |
| SUM190 | Inflammatory Breast Cancer | HER2-Positive | 900 | Moderately sensitive.[5] |
| KPL-4 | Inflammatory Breast Cancer | HER2-Positive | 890 | Moderately sensitive.[5] |
| MDA-IBC03 | Inflammatory Breast Cancer | Not specified | Sensitive at higher concentrations | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Sensitive at higher concentrations | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | Sensitive at higher concentrations | ||
| SUM149 | Inflammatory Breast Cancer | Triple-Negative | Slight response |
Table 1: this compound Growth Concentration (GC50) Values in Sensitive Breast Cancer Cell Lines.
| Target | Assay Type | IC50 (nM) |
| FAK | Enzymatic | 2.3 |
| ALK | Enzymatic | 3.5 |
| FAK | Cellular | 88 |
| ALK | Cellular | 40 |
Table 2: this compound Inhibitory Concentration (IC50) Values. [2][6]
Experimental Protocols
Cell Culture
a. FC-IBC02 Cell Line: This cell line was derived from the pleural effusion of a patient with metastatic secondary IBC.[7] FC-IBC02 cells are triple-negative (ER-, PR-, ErbB2-) and can be cultured in two ways:[8]
-
Non-adherent spheroids (Mammospheres): Culture in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.
-
Adherent culture: Can be expanded as adherent cells in a suitable growth medium such as RPMI-1640 with 10% FBS.
b. SUM190 Cell Line:
-
Medium: Ham's F-12 medium supplemented with 5% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 5 µg/mL insulin, and 1 µg/mL hydrocortisone.
-
Culture Conditions: 37°C, 5% CO2.
c. KPL-4 Cell Line:
-
Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2.
Cell Viability Assay (MTS Assay)
This protocol is adapted for a 96-well plate format to determine the effect of this compound on cell proliferation.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Sensitive cell lines (e.g., FC-IBC02, SUM190, KPL-4)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent
-
Plate reader (absorbance at 490 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, 5% CO2, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GC50 value.
Western Blot for Phospho-FAK (Tyr397)
This protocol is to assess the inhibitory effect of this compound on FAK activation.
Materials:
-
This compound
-
Sensitive cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Mouse or Rabbit anti-total FAK
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total FAK and β-actin to ensure equal loading.
Signaling Pathways and Visualizations
This compound exerts its anti-tumor effects by inhibiting the FAK and ALK signaling pathways, which are crucial for cell survival, proliferation, migration, and invasion.
Caption: this compound inhibits FAK autophosphorylation and ALK activation.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. refine.bio [refine.bio]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of FAK Inhibition by Lentiviral shRNA Knockdown and CEP-37440 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2][3] Its overexpression and activation are frequently observed in various cancers, making it a compelling target for therapeutic intervention.[2][4] This document provides a detailed comparison of two common methods for inhibiting FAK function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the small molecule CEP-37440.
Lentiviral shRNA knockdown offers a potent and specific method for silencing FAK gene expression, leading to a long-term reduction in FAK protein levels.[5][6] This approach is particularly useful for studying the long-term consequences of FAK loss in preclinical models.
This compound is an orally bioavailable dual inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK).[7][8][9] As an ATP-competitive inhibitor, it rapidly blocks the kinase activity of FAK, offering a powerful tool for investigating the acute effects of FAK inhibition.[7][10]
Understanding the distinct mechanisms, advantages, and limitations of each approach is crucial for designing experiments and interpreting results in both basic research and drug development contexts.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for both lentiviral shRNA-mediated FAK knockdown and this compound treatment, compiled from various preclinical studies.
| Parameter | Lentiviral shRNA FAK Knockdown | This compound Treatment | References |
| Mechanism of Action | Post-transcriptional gene silencing | ATP-competitive kinase inhibition | [11],[7] |
| Target | FAK mRNA | FAK and ALK kinase domains | [5],[8] |
| Time to Effect | 24-72 hours (for protein depletion) | Minutes to hours | [4][9] |
| Duration of Effect | Stable, long-term | Transient, dependent on drug concentration | [5],[12] |
| Reported Efficacy | >50% reduction in FAK protein expression | IC50: 2.3 nM (FAK), 3.5 nM (ALK) | [13],[7][12] |
| Off-Target Effects | Potential for interferon response, off-target gene silencing | Inhibition of ALK, potential for other kinase inhibition | [14],[8][15] |
| Cell Line | Lentiviral shRNA FAK Knockdown Effect | This compound Treatment Effect | References |
| PC3M (Prostate Cancer) | >50% reduction in FAK expression and phosphorylation | Not Reported | [13] |
| 4T1 (Breast Cancer) | >50% reduction in FAK expression | Not Reported | [13] |
| MCF-7 (Breast Cancer) | Decreased cell growth and tumor volume in vivo | Not Reported | [16] |
| Inflammatory Breast Cancer (IBC) cell lines (e.g., FC-IBC02, SUM190) | Not Reported | Decreased proliferation, inhibition of tumor growth in vivo | [12][17][18] |
| Sup-M2, Karpas-299 (Anaplastic Large-Cell Lymphoma) | Not Reported | IC50: 84 nM and 131 nM, respectively | [4][19] |
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of FAK
This protocol outlines the general steps for producing lentiviral particles encoding an shRNA against FAK and transducing target cells.
Materials:
-
HEK293T cells (for packaging)
-
Lentiviral packaging plasmids (e.g., pCMV-dR8.2 dvpr, pCMV-VSV-G)
-
Lentiviral transfer vector with FAK shRNA insert (e.g., pLKO.1)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Target cells for transduction
-
Polybrene or Hexadimethrine Bromide
-
0.45 µm filter
Procedure:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the FAK shRNA transfer plasmid and the packaging plasmids using a suitable transfection reagent.
-
-
Virus Harvest (Day 3-4):
-
48 to 72 hours post-transfection, harvest the cell culture supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
-
Cell Transduction (Day 4-5):
-
Plate target cells to be 50-70% confluent on the day of transduction.
-
Remove the culture medium and replace it with fresh medium containing the desired amount of viral supernatant and polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 18-24 hours.
-
-
Selection and Analysis (Day 6 onwards):
-
Replace the virus-containing medium with fresh culture medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate selection agent to the medium to select for transduced cells.
-
Expand the selected cells and verify FAK knockdown efficiency by Western blot or qRT-PCR.
-
Protocol 2: this compound Treatment
This protocol provides a general guideline for treating cultured cells with this compound.
Materials:
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Target cells in culture
-
Complete cell culture medium
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Plating:
-
Plate the target cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for Western blotting).
-
Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
-
Treatment:
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation and Analysis:
-
Incubate the cells for the desired treatment duration (this can range from hours to days depending on the assay).
-
Following incubation, proceed with the planned analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), Western blotting for p-FAK and total FAK, or migration/invasion assays.
-
Mandatory Visualizations
FAK Signaling Pathway
Caption: FAK signaling cascade initiated by integrin engagement.
Experimental Workflow: Lentiviral shRNA Knockdown
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. web.stanford.edu [web.stanford.edu]
- 5. How To Create a shRNA Knockdown | Technology Networks [technologynetworks.com]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Lentiviral vectors encoding shRNAs efficiently transduce and knockdown LINGO-1 but induce an interferon response and cytotoxicity in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The direct effect of Focal Adhesion Kinase (FAK), dominant-negative FAK, FAK-CD and FAK siRNA on gene expression and human MCF-7 breast cancer cell tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of ALK in CEP-37440 Treated Tumors
Introduction
CEP-37440 is an orally available, potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK).[1][2][3] Dysregulation of the ALK receptor tyrosine kinase, through mechanisms such as gene rearrangements, amplifications, or mutations, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL).[4][5] this compound disrupts ALK-mediated signal transduction pathways, inhibiting tumor cell growth.[2] Immunohistochemistry (IHC) is a crucial method for assessing the expression and localization of ALK protein within tumor tissues, providing valuable insights into target engagement and the pharmacological effects of inhibitors like this compound. These notes provide a comprehensive overview and protocol for performing ALK IHC on tissues from preclinical models treated with this compound.
ALK Signaling Pathway and Inhibition by this compound
Constitutive activation of ALK, often through chromosomal translocations, leads to the activation of several downstream signaling cascades that control cell proliferation, survival, and migration.[4][6] The primary pathways activated include the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[6][7] this compound exerts its therapeutic effect by binding to and inhibiting the ALK kinase, thereby blocking the initiation of these oncogenic signals.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: CEP-37440 & Cell Proliferation Assays
This guide provides troubleshooting solutions for researchers who are not observing the expected anti-proliferative effects of CEP-37440 in their cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound not inhibiting cell proliferation in my assay?
A1: This is a common issue that can arise from several factors related to the compound itself, the cell line used, or the assay protocol. This compound is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), which are involved in cell survival, proliferation, and migration.[1][2] A lack of effect could point to issues with compound integrity, cell line sensitivity, or experimental setup.
Follow this systematic troubleshooting guide to identify the potential cause.
Step 1: Verify Compound Integrity and Handling
The first step is to ensure the inhibitor is active and correctly prepared.
Q1.1: Is my this compound stock solution prepared and stored correctly?
A1.1: Improper handling can lead to compound degradation.
-
Solubility: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock.[3][4] For in vitro assays, a stock concentration of 4 mM in DMSO has been used.[3] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5]
-
Storage: Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years to maintain stability.[6]
-
Precipitation: Visually inspect your stock and working solutions for any signs of precipitation, which can occur when diluting a DMSO stock into aqueous culture medium. If precipitation is observed, brief sonication may help to redissolve the compound.[6]
Q1.2: Am I using an effective concentration of this compound?
A1.2: The effective concentration of this compound is highly cell-line dependent.[3][7] If the concentration is too low, no effect will be observed.
-
Dose-Response: It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) for your specific cell line.
-
Literature Values: Published studies can provide a starting point for concentration ranges. For example, some inflammatory breast cancer (IBC) cell lines show a significant decrease in proliferation at concentrations between 300 nM and 1000 nM.[3][8] However, other cell lines are less sensitive.[3][9]
| Cell Line | Type | GI50 (nM) | Reference |
| FC-IBC02 | Inflammatory Breast Cancer | 91 | [7] |
| KPL4 | Inflammatory Breast Cancer | ~900 | [7] |
| SUM190 | Inflammatory Breast Cancer | 900 | [10] |
| MDA-IBC03 | Inflammatory Breast Cancer | Less Sensitive | [3] |
| SUM149 | Inflammatory Breast Cancer | Slightly Affected | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Less Sensitive | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Less Sensitive | [3] |
Step 2: Evaluate Cell Line and Culture Conditions
The biological context of your experiment is critical. The chosen cell line may not be sensitive to FAK/ALK inhibition.
Q2.1: Does my cell line express the targets of this compound (FAK and/or ALK)?
A2.1: this compound's anti-proliferative effect is dependent on its ability to inhibit its targets.[9]
-
Target Expression: Confirm that your cell line expresses FAK and/or ALK. You can verify this through Western blot, qPCR, or by checking literature and cell line databases.
-
Target Activation: The targets must also be active (phosphorylated) to be driving proliferation. For instance, the effectiveness of this compound in some breast cancer cells is linked to high levels of phosphorylated FAK (Tyr 397).[3][8] It's important to note that some sensitive cell lines do not express ALK.[3][9]
Q2.2: Could my cells have intrinsic or acquired resistance?
A2.2: Cells can have inherent resistance or develop mechanisms to bypass the effects of the inhibitor.
-
Redundant Pathways: Cancer cells may have alternative signaling pathways that can compensate for the inhibition of FAK and ALK, thus maintaining proliferation.
-
Drug Efflux Pumps: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, preventing it from reaching its target.[11]
Q2.3: Are my cell culture conditions optimal?
A2.3: Suboptimal culture conditions can affect experimental outcomes.
-
Cell Seeding Density: Seeding too many cells can result in contact inhibition or depletion of nutrients before the inhibitor has time to take effect. Conversely, seeding too few cells may lead to poor growth and high variability. Optimize the seeding density so that cells are in the exponential growth phase during the treatment period.
-
Incubation Time: The duration of treatment is critical. An effect on proliferation may only be apparent after several cell cycles. Experiments are often run for 72 to 192 hours.[6] A time-course experiment is recommended to determine the optimal treatment duration.
This compound Signaling Pathway
Caption: Mechanism of this compound action on FAK and ALK signaling pathways.
Step 3: Troubleshoot the Cell Proliferation Assay
The assay itself can be a source of error or may not be suitable for your experimental conditions.
Q3.1: Is my chosen proliferation assay appropriate?
A3.1: Different assays measure different aspects of cell health, and some can be prone to artifacts.
-
Metabolic Assays (MTT, MTS, XTT): These assays measure metabolic activity as a surrogate for cell viability. However, some compounds can interfere with the chemistry of these assays, leading to false results.[12] For example, compounds with reducing properties can convert the tetrazolium salt to formazan non-enzymatically.[12] It's also important to remember that a reduction in metabolic activity does not always correlate directly with cell death.[13]
-
Crystal Violet Assay: This method stains the DNA of adherent cells and is a more direct measure of cell number. It is less prone to chemical interference but can be affected by inconsistent washing steps that lead to cell detachment.[14][15]
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter provides a direct measure of cell number but is more labor-intensive.
Q3.2: I'm using an MTT assay and see high variability or no effect. What are common pitfalls?
A3.2: The MTT assay has several known limitations.
-
Incomplete Solubilization: The purple formazan crystals must be fully dissolved before reading the absorbance. Incomplete solubilization due to insufficient solvent volume or mixing is a common source of error.
-
Compound Interference: this compound itself could potentially interfere with the assay. Run a "no-cell" control where you add the compound to the media in the wells to see if it affects the background absorbance.[12]
-
MTT Toxicity: The MTT reagent itself can be toxic to some cells, especially during long incubation periods.[16]
Q3.3: My crystal violet assay is inconsistent. How can I improve it?
A3.3: Consistency in the washing steps is key for this assay.
-
Cell Detachment: Adherent cells can detach during the washing steps, especially if the washing is too vigorous.[15] Immerse the plate gently in a large beaker of water rather than using a strong stream of water from a tap or bottle.
-
Uneven Staining: Ensure cells are evenly seeded to avoid clumps, which can lead to unequal staining and high variability.[17]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound proliferation assays.
Experimental Protocols
Protocol: Crystal Violet Cell Viability Assay
This protocol is a more direct method for quantifying cell number and is less prone to chemical interference.
Materials:
-
96-well cell culture plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 100% Methanol
-
Staining Solution: 0.5% Crystal Violet in 25% Methanol
-
Solubilization Solution: 10% Acetic Acid
Procedure:
-
Cell Seeding: Seed cells at an optimized density in a 96-well plate and allow them to adhere overnight. Include wells with media only to serve as a blank control.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells once with 150 µL of PBS.
-
Aspirate the PBS and add 100 µL of 100% methanol to each well to fix the cells.[18]
-
Incubate for 15 minutes at room temperature.
-
-
Staining:
-
Remove the methanol.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[17]
-
-
Washing:
-
Solubilization:
-
Add 100 µL of 10% acetic acid to each well to solubilize the bound dye.[19]
-
Place the plate on a shaker for 15-30 minutes to ensure the dye is fully dissolved.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]
-
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the vehicle control to determine the percentage of cell viability.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Is Your MTT Assay the Right Choice? [promega.jp]
- 13. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crystal violet staining protocol | Abcam [abcam.com]
- 15. Crystal Violet Assay - Cell Biology [protocol-online.org]
- 16. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 17. researchgate.net [researchgate.net]
- 18. tpp.ch [tpp.ch]
- 19. clyte.tech [clyte.tech]
Technical Support Center: Overcoming CEP-37440 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the dual FAK and ALK inhibitor, CEP-37440, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available small molecule that acts as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Its primary mechanism of action involves blocking the autophosphorylation of FAK at tyrosine 397 (Tyr397), a critical step in FAK activation.[1][5][6] By inhibiting both FAK and ALK, this compound disrupts key signaling pathways involved in tumor cell proliferation, survival, migration, and angiogenesis.[3]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly those with activated FAK or ALK signaling. Notably, it has shown efficacy in inflammatory breast cancer (IBC) cell lines such as FC-IBC02, SUM190, and KPL4.[5][7][8][9] It has also been investigated in neuroblastoma, a cancer type where ALK aberrations are common.[10][11]
Q3: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance to FAK and ALK inhibitors, in general, can arise through several mechanisms:
-
On-target secondary mutations: Mutations in the kinase domain of FAK or ALK can prevent this compound from binding effectively.
-
Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating alternative signaling pathways to circumvent the inhibition of FAK and ALK. Potential bypass pathways include:
-
Receptor Tyrosine Kinases (RTKs): Upregulation of RTKs such as HER2 or EGFR can lead to the direct phosphorylation and reactivation of FAK, bypassing the need for its autophosphorylation.
-
RAS/MAPK Pathway: Activation of downstream components of the RAS/MAPK pathway can promote cell survival and proliferation despite FAK/ALK inhibition.
-
STAT3 Signaling: Activation of the STAT3 signaling pathway has been linked to resistance to FAK inhibitors.
-
-
Drug efflux pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
Q4: Are there strategies to overcome this compound resistance?
Yes, several strategies can be explored to overcome resistance to this compound, primarily centered around combination therapies. Based on the potential resistance mechanisms, rational combinations could include:
-
Inhibitors of bypass signaling pathways: Combining this compound with inhibitors of EGFR, HER2, or MEK could be effective if resistance is driven by these pathways.
-
STAT3 inhibitors: If STAT3 activation is identified as a resistance mechanism, co-treatment with a STAT3 inhibitor may restore sensitivity.
-
Chemotherapeutic agents: Combining this compound with standard-of-care chemotherapy drugs may provide a synergistic anti-tumor effect.
Troubleshooting Guides
Problem 1: Reduced sensitivity or acquired resistance to this compound in your cell line.
| Possible Cause | Troubleshooting Steps |
| Development of resistant clones | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in IC50 confirms resistance. 2. Isolate Clones: If the resistant population is heterogeneous, consider single-cell cloning to isolate and characterize individual resistant clones. |
| Activation of bypass signaling pathways | 1. Assess Pathway Activation: Use Western blotting to probe for the phosphorylation status of key proteins in potential bypass pathways (e.g., p-EGFR, p-HER2, p-ERK, p-STAT3). Compare the resistant and parental cell lines, both with and without this compound treatment. 2. Test Combination Therapies: Based on the identified activated pathway, test the efficacy of combining this compound with a specific inhibitor of that pathway (e.g., an EGFR inhibitor if p-EGFR is elevated). |
| Secondary mutations in FAK or ALK | 1. Sequence the Kinase Domains: Extract genomic DNA from the resistant and parental cell lines and sequence the kinase domains of FAK and ALK to identify any potential mutations. |
Problem 2: Inconsistent results in this compound efficacy studies.
| Possible Cause | Troubleshooting Steps |
| Drug instability | 1. Proper Storage: Ensure this compound is stored correctly, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO.[6] 2. Fresh Working Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell culture variability | 1. Consistent Cell Passaging: Maintain a consistent cell passaging number and seeding density for all experiments. 2. Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination, which can affect cell behavior and drug response. |
| Experimental setup | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells. 2. Assay Linearity: Ensure that the cell viability or proliferation assay used is within its linear range for the cell numbers being tested. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| FC-IBC02 | Inflammatory Breast Cancer | ~300 | [12] |
| SUM190 | Inflammatory Breast Cancer | ~1000 (for 50% proliferation decrease) | [12] |
| KPL4 | Breast Cancer | Not specified | [5] |
| H2228 | Non-Small Cell Lung Cancer (EML4-ALK fusion) | 118.4 | [10] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose | Tumor Growth Inhibition (TGI) | Reference |
| SUM190 | Inflammatory Breast Cancer | 55 mg/kg bid | 79.7% | [5][8][9] |
| FC-IBC02 | Inflammatory Breast Cancer | 55 mg/kg bid | 33% | [5][8][9] |
| SUM149 | Inflammatory Breast Cancer | 55 mg/kg bid | 23% | [5][8][9] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating doses of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for this compound stock solution)
-
Cell culture flasks/plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay kit (e.g., MTS, CellTiter-Glo)
Procedure:
-
Determine the initial IC20: Perform a dose-response experiment with the parental cell line to determine the concentration of this compound that inhibits cell growth by 20% (IC20).
-
Initial Treatment: Culture the parental cells in the complete medium containing the IC20 concentration of this compound. Use a vehicle control (DMSO) in a parallel culture.
-
Monitor and Passage: Monitor the cells for growth. When the cells in the this compound-containing medium reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A typical increase is 1.5 to 2-fold.
-
Repeat and Select: Continue this process of dose escalation and cell selection for several months. The cells that survive and proliferate at higher concentrations are the resistant population.
-
Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the IC50 of the treated cell population and compare it to the parental cell line. A significant and stable increase in the IC50 indicates the successful generation of a resistant cell line.
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Protocol 2: Western Blot Analysis of FAK and ALK Signaling
This protocol outlines the steps for assessing the phosphorylation status of FAK and ALK and downstream signaling proteins.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK (Tyr397), anti-total FAK, anti-p-ALK, anti-total ALK, anti-p-ERK, anti-total ERK, anti-p-STAT3, anti-total STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Plate parental and resistant cells and treat with this compound at the desired concentration and for the specified time. Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-FAK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-total FAK) or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for studying this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ERK5 suppression overcomes FAK inhibitor resistance in mutant KRAS-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gut.bmj.com [gut.bmj.com]
- 12. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with CEP-37440 In Vivo
Welcome to the technical support center for CEP-37440. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results that may arise during in vivo experiments with this dual FAK and ALK inhibitor. The following troubleshooting guides and Frequently Asked Questions (FAQs) are presented in a question-and-answer format to directly tackle specific issues you might encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions regarding the in vivo application of this compound and offers actionable troubleshooting steps.
Suboptimal Anti-tumor Efficacy
Question: We are observing weaker than expected anti-tumor activity with this compound in our xenograft model. What are the potential causes and how can we troubleshoot this?
Potential Causes & Troubleshooting Steps:
-
Inappropriate Animal Model: The selected cancer cell line for the xenograft may not be sensitive to this compound. The anti-proliferative effect of this compound has been shown to be more pronounced in cell lines with high levels of phosphorylated FAK1 (Tyr 397).[1][2][3][4] Some cell lines, even within the same cancer type, may show only a slight response to the drug.[1][2][3]
-
Troubleshooting:
-
Confirm Target Expression: Before starting an in vivo study, perform an in vitro assessment of total and phosphorylated FAK and ALK levels in your chosen cell line.[2][4] Cell lines with low target expression are unlikely to respond well.
-
Review Literature: Select cell lines that have been previously shown to be sensitive to this compound, such as certain inflammatory breast cancer (IBC) cell lines like FC-IBC02 and SUM190.[1][2][3][4]
-
-
-
Suboptimal Dosing or Dosing Schedule: The dose of this compound may be too low or the dosing frequency insufficient to maintain adequate target inhibition. Efficacy has been shown to be dose-dependent.[1][5]
-
Troubleshooting:
-
Dose Escalation Study: If feasible, conduct a small pilot study with a range of doses (e.g., 30 mg/kg and 55 mg/kg, administered twice daily) to determine the optimal dose for your specific model.[3]
-
Pharmacodynamic (PD) Analysis: Collect tumor samples at various time points after dosing to assess the inhibition of FAK and ALK phosphorylation. This will help determine if the current dosing regimen is achieving the desired biological effect.[5]
-
-
-
Drug Formulation and Administration Issues: Improper formulation can lead to poor solubility, precipitation, and reduced bioavailability.[6]
-
Troubleshooting:
-
Follow Recommended Formulation: Use a validated vehicle for oral gavage, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] Ensure the compound is fully dissolved before administration. Sonication may be required.[5]
-
Fresh Preparation: It is recommended to prepare the working solution fresh on the day of use.[5]
-
Vehicle Control: Always include a vehicle-only control group to ensure that any observed effects are due to the compound and not the vehicle.
-
-
-
Development of Resistance: Tumor cells can develop resistance to kinase inhibitors through various mechanisms, including secondary mutations in the target kinase or activation of bypass signaling pathways.[7]
-
Troubleshooting:
-
Analyze Resistant Tumors: If tumors initially respond and then regrow, consider analyzing the resistant tumors for mutations in FAK and ALK or for the upregulation of alternative survival pathways.
-
Combination Therapy: Based on the resistance mechanism, consider combination therapies. For instance, it has been suggested that combining this compound with other agents could be more effective.[2][4]
-
-
Unexpected Toxicity or Adverse Effects
Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) that were not anticipated. What could be the cause?
Potential Causes & Troubleshooting Steps:
-
High Dose or Inappropriate Vehicle: The administered dose might be too high for the specific animal strain or the vehicle itself could be causing adverse effects.
-
Troubleshooting:
-
Toxicity Study: Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without significant toxicity.
-
Vehicle Toxicity Check: Ensure that the vehicle alone does not cause toxicity in a separate control group. Some excipients can have inherent toxicities.
-
Dose Adjustment: If toxicity is observed, consider reducing the dose or changing the dosing schedule (e.g., from twice daily to once daily).[5]
-
-
-
Off-Target Effects: Although this compound is a selective inhibitor, like most kinase inhibitors, it may have off-target activities that can lead to unexpected toxicities.[8]
-
Troubleshooting:
-
Monitor Clinical Signs: Closely monitor the animals for specific clinical signs and perform regular health checks.
-
Histopathology: At the end of the study, perform a comprehensive histopathological analysis of major organs to identify any potential off-target toxicities.
-
-
Variability Between Experiments
Question: We are observing significant variability in tumor growth and response to this compound between different experiments. How can we improve reproducibility?
Potential Causes & Troubleshooting Steps:
-
Inconsistent Drug Preparation: Variations in the preparation of the dosing solution can lead to inconsistent drug exposure.
-
Troubleshooting:
-
Standardized Protocol: Develop and strictly follow a standard operating procedure (SOP) for the formulation of this compound.
-
Quality Control: If possible, perform analytical chemistry to confirm the concentration and stability of the dosing solution.
-
-
-
Animal and Tumor Heterogeneity: Biological variability in animals and the inherent heterogeneity of tumors can contribute to inconsistent results.
-
Troubleshooting:
-
Randomization: Properly randomize animals into control and treatment groups.
-
Sufficient Group Size: Use a sufficient number of animals per group to achieve statistical power and account for biological variability.
-
Consistent Tumor Implantation: Ensure consistent tumor cell numbers and implantation techniques. Wait for tumors to reach a specific size before starting treatment.[3]
-
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Type | Reference |
| FAK | 2.3 | Enzymatic | [5] |
| ALK | 3.5 | Enzymatic | [5] |
| FAK | 80 | Cellular | [6] |
| ALK | 22 | Cellular | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dose and Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| SUM190 (IBC) | 55 mg/kg, b.i.d., p.o. | 7 weeks | 79.7% | [1][2][3][4] |
| FC-IBC02 (IBC) | 55 mg/kg, b.i.d., p.o. | 7 weeks | 33% | [1][2][3][4] |
| SUM149 (IBC) | 55 mg/kg, b.i.d., p.o. | 7 weeks | 23% | [1][2][3][4] |
| Sup-M2 | 3-55 mg/kg, b.i.d. or q.d., p.o. | 12 days | Dose-dependent | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration In Vivo
This protocol is based on a commonly used formulation for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL.[5]
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]
-
It is recommended to prepare the working solution fresh daily.
Protocol 2: General In Vivo Xenograft Study Workflow
-
Cell Culture: Culture the selected cancer cell line under optimal conditions.
-
Animal Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice (e.g., SCID or nude mice).[9]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.[3]
-
Treatment Administration: Administer this compound or vehicle control via oral gavage according to the planned dose and schedule (e.g., 55 mg/kg, twice daily, 5 days a week).[3]
-
Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histopathology).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the bioavailability of CEP-37440 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CEP-37440 in animal models. The information is designed to address common challenges and improve the consistency and success of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2][3] Its mechanism of action involves binding to and inhibiting the kinase activity of both FAK and ALK, which disrupts downstream signaling pathways involved in tumor cell proliferation, migration, survival, and angiogenesis.[2][3]
Q2: this compound is described as having "acceptable" oral bioavailability. What does this mean and are there ways to improve it?
Published data indicates that this compound has favorable oral bioavailability in several animal species, including mice, rats, and monkeys.[2][4] One study reported an oral bioavailability of 47% in rats. While this is considered a good starting point, ensuring consistent and optimal absorption can be critical for experimental success. Factors that can influence bioavailability include the formulation, animal handling and gavage technique, and the animal's physiological state. This guide provides troubleshooting tips for these aspects.
Q3: What are the known signaling pathways affected by this compound?
This compound primarily targets the FAK and ALK signaling pathways. FAK is a key mediator of integrin signaling and is involved in cell adhesion, migration, and survival. ALK is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
Issues with CEP-37440 stability in DMSO at room temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual ALK/FAK inhibitor, CEP-37440. The information provided is intended to address common issues related to its stability in DMSO at room temperature and to offer guidance for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). For long-term storage, stock solutions in DMSO should be kept at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. When preparing the stock solution, using anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact the solubility of the compound.[1] Sonication may be necessary to fully dissolve the compound.[1]
Q2: How stable is this compound in DMSO at room temperature?
A2: While long-term storage at room temperature is not recommended, studies have assessed the short-term stability of this compound in DMSO. One study demonstrated that this compound in a DMSO stock solution is stable for at least 24 hours when stored at 10°C in an auto-sampler.[2] For short-term stability on the benchtop, samples were found to be stable for up to 8 hours at ambient temperature.[2] However, for incubations longer than a few hours, it is best to prepare fresh dilutions from a frozen stock. General studies on compound stability in DMSO at room temperature show that degradation can occur over extended periods, with one study reporting that the probability of observing a compound was 92% after 3 months, decreasing to 52% after one year.[3]
Q3: I observed precipitation when diluting my this compound DMSO stock into aqueous media. What should I do?
A3: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for hydrophobic compounds like this compound. Here are some troubleshooting steps:
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous media. Instead, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of serum-free media or PBS, mix gently, and then add this to the final volume of your complete media.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to minimize solvent-induced cytotoxicity and reduce the chances of precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Pluronic F-68: For in vivo studies, a formulation containing Pluronic F-68 has been used to improve the solubility and bioavailability of other kinase inhibitors. This strategy could potentially be adapted for in vitro assays where solubility is a major concern.
Q4: My experimental results with this compound are inconsistent. Could this be related to compound stability?
A4: Inconsistent results can indeed be linked to compound stability and handling. If you suspect degradation of your this compound stock, consider the following:
-
Prepare Fresh Stock: If your current stock solution has been stored for an extended period, especially if it has undergone multiple freeze-thaw cycles or has been kept at room temperature for a prolonged time, it is best to prepare a fresh stock solution from the powder.
-
Assess Purity: The purity of your this compound stock can be assessed using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will allow you to quantify the amount of intact compound remaining.
-
Consistent Handling: Ensure all experimental replicates are treated with compound from the same dilution series, prepared at the same time, to minimize variability.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Symptom: Visible precipitate or cloudiness in the cell culture wells after adding this compound.
-
Workflow:
Troubleshooting workflow for compound precipitation. -
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Is the final concentration of DMSO in your cell culture media at or below 0.5%? High concentrations of DMSO can decrease the solubility of compounds in aqueous solutions.
-
Evaluate Dilution Technique: Are you adding the highly concentrated DMSO stock directly to your media? This can cause the compound to crash out of solution.
-
Consider Media Components: Does your media contain components that might interact with this compound? While unlikely to be the primary cause, it is a factor to consider.
-
Action: Prepare an intermediate dilution of your this compound stock in a small volume of serum-free media before adding it to the final volume of complete media. Ensure vigorous mixing at each step.
-
Issue 2: Lack of Expected Biological Activity
-
Symptom: this compound does not inhibit ALK or FAK signaling or does not show the expected phenotypic effect (e.g., decreased cell proliferation) at known effective concentrations.
-
Workflow:
Troubleshooting workflow for lack of biological activity. -
Troubleshooting Steps:
-
Assess Stock Solution: When was your stock solution prepared and how has it been stored? If the stock is old or has been improperly stored, prepare a fresh solution. Consider verifying the concentration and purity via HPLC.
-
Recalculate Dilutions: Double-check all calculations for your serial dilutions to ensure the final concentration in your assay is correct.
-
Confirm Pathway Activation: Is the ALK/FAK signaling pathway active in your cell line? Confirm the phosphorylation status of ALK and FAK (e.g., p-FAK Tyr397) in your untreated control cells via Western blot.[1]
-
Action: Perform a dose-response experiment with a freshly prepared stock solution to determine the IC50 in your specific cell line and assay.
-
Data Summary
The following tables summarize the known stability and solubility information for this compound.
Table 1: this compound Stability in DMSO
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | 8 hours | Stable | [2] |
| 10°C | 24 hours | Stable | [2] |
| -20°C | 1 year | Stable | [1] |
| -80°C | 2 years | Stable | [1] |
| -80°C | 28 days | Favorable stability | [2] |
| -80°C | 3 months | Stable | [2] |
Table 2: this compound Solubility
| Solvent | Concentration | Observations | Reference |
| DMSO | 100 mg/mL (172.38 mM) | Ultrasonic may be needed. | [1] |
| DMSO | 10 mM | High solubility. | [2] |
| Ethanol | ≥11.37 mg/mL | - | [4] |
| Water | Insoluble | - | [4] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight: 580.12 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, sonicate for short intervals or gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure no undissolved particles remain.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing this compound Stability by HPLC-MS
Objective: To quantify the percentage of intact this compound in a DMSO solution over time at room temperature.
Materials:
-
10 mM this compound in DMSO stock solution
-
Anhydrous DMSO
-
Amber glass vials
-
HPLC-MS system with a C18 column
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap tightly.
-
Time-Zero (T0) Analysis: Immediately dilute an aliquot of the stock solution in the mobile phase and inject it into the HPLC-MS system to determine the initial peak area, which corresponds to 100% purity.
-
Room Temperature Incubation: Store the remaining vials at a controlled room temperature (e.g., 25°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from one of the vials, dilute it in the mobile phase, and analyze it by HPLC-MS.
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area to calculate the percentage of the compound remaining. A significant decrease in the peak area over time indicates degradation.
Signaling Pathway Diagrams
This compound is a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK).[1] Understanding their signaling pathways is crucial for interpreting experimental results.
Constitutive activation of ALK, often through mutations or fusion proteins, leads to the activation of several downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, promoting cell proliferation and survival.[5][6][7][8][9]
Upon integrin engagement with the extracellular matrix, FAK is recruited to focal adhesions and autophosphorylated at Tyr397, creating a binding site for Src.[10][11] The FAK-Src complex then phosphorylates downstream targets, activating pathways such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell migration, survival, and proliferation.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability assay artifacts with high concentrations of CEP-37440
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the dual FAK/ALK inhibitor, CEP-37440, in cell viability assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with high concentrations of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell Viability Assays
Question: My MTS/MTT assay shows variable results or lower potency for this compound at high concentrations compared to published data. What could be the cause?
Possible Causes and Solutions:
-
Compound Solubility and Aggregation: High concentrations of this compound may exceed its solubility limit in aqueous culture media, leading to precipitation or aggregation. This reduces the effective concentration of the inhibitor in solution.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the culture wells under a microscope for any signs of compound precipitation, which may appear as small crystals or amorphous debris.
-
Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity and to maintain compound solubility.[1]
-
Sonication: Briefly sonicate the stock solution to aid in dissolution before diluting it into the culture medium.[2]
-
Solubility Data: this compound has a reported solubility of approximately 3.79 mM (2.2 mg/mL) in DMSO.[2] Ensure your stock solution and final dilutions do not exceed this limit.
-
-
-
Interference with Assay Reagents: Tetrazolium-based assays like MTS and MTT rely on cellular dehydrogenases to convert the reagent into a colored formazan product. At high concentrations, some small molecules can interfere with this process.
-
Troubleshooting Steps:
-
Cell-Free Control: Set up control wells containing culture medium, this compound at the highest concentration used, and the MTS/MTT reagent, but without cells. This will determine if the compound directly reduces the tetrazolium salt, leading to a false-positive signal.[3]
-
Alternative Assays: If interference is suspected, consider using a non-enzymatic-based viability assay, such as a luminescent assay that measures ATP levels (e.g., CellTiter-Glo) or a dye-exclusion assay (e.g., Trypan Blue).[4][5][6]
-
-
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth, leading to variability.
-
Troubleshooting Steps:
-
Plate Sealing: Use plate sealers to minimize evaporation during long incubation periods.
-
Well Exclusion: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[1]
-
-
Issue 2: High Background Signal in Immunofluorescence Staining for Phosphorylated Targets
Question: I am performing immunofluorescence to detect changes in phosphorylated FAK (p-FAK) after treatment with high concentrations of this compound, but I'm observing high background staining.
Possible Causes and Solutions:
-
Inadequate Blocking or Antibody Concentration: Non-specific antibody binding can be a major source of high background.
-
Troubleshooting Steps:
-
Blocking Buffer: For phospho-specific antibodies, a BSA-based blocking buffer is often preferred over milk-based blockers, as milk contains phosphoproteins (casein) that can cause non-specific binding.
-
Antibody Titration: Perform a titration experiment to determine the optimal concentration of both the primary and secondary antibodies.
-
-
-
Fixation and Permeabilization Issues: The fixation method can impact antigen preservation and antibody access.
-
Troubleshooting Steps:
-
Gentle Fixation: Use aldehyde-based fixatives (e.g., paraformaldehyde) which are generally gentler on phospho-epitopes compared to organic solvents like methanol.
-
Permeabilization: Use a mild detergent like Triton X-100 for permeabilization. The concentration and incubation time may need to be optimized for your specific cell line.
-
-
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate your target protein during the staining procedure.
-
Troubleshooting Steps:
-
Include Phosphatase Inhibitors: Add phosphatase inhibitors to your lysis and wash buffers to preserve the phosphorylation state of your target protein.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, dual ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[7][8][9] By inhibiting these kinases, it disrupts downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[10][11]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[7] A stock solution can be prepared in DMSO at a concentration of up to 4 mM.[7] The stock solution should be stored at -20°C or -80°C for long-term stability.[12]
Q3: At what concentrations does this compound typically show activity in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line. For example, in studies with inflammatory breast cancer (IBC) cell lines, concentrations as low as 300 nM have been shown to decrease proliferation, with complete inhibition observed at 1000 nM in sensitive lines like FC-IBC02.[7][13] However, other cell lines may require higher concentrations (e.g., 2000 nM) to see a significant effect.[7]
Q4: Can high concentrations of this compound lead to off-target effects?
A4: While this compound is described as a selective inhibitor, like many kinase inhibitors, high concentrations can potentially lead to off-target effects.[14] It is crucial to perform dose-response experiments and, if necessary, validate key findings using a secondary inhibitor or a genetic approach (e.g., siRNA knockdown of FAK or ALK) to confirm that the observed phenotype is due to on-target inhibition.
Q5: Are there alternative cell viability assays that are less prone to artifacts with chemical compounds?
A5: Yes, several alternative assays can be used:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a marker of metabolically active cells. It is generally less susceptible to interference from colored or fluorescent compounds.[4][5][6]
-
Crystal Violet Assay: This is a simple and inexpensive method based on staining total protein content.
-
Dye Exclusion Assays (e.g., Trypan Blue): These assays directly count viable cells based on membrane integrity but are not suitable for high-throughput screening.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| FAK | Enzymatic | 2.3 nM | [12] |
| ALK | Enzymatic | 3.5 nM | [12] |
| ALK | Cellular (in 75% human plasma) | 120 nM | [2] |
Table 2: Effect of this compound on Cell Proliferation in Various Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (Growth Inhibition 50%) | Incubation Time | Assay | Reference |
| FC-IBC02 | Triple-Negative IBC | ~300 nM | 144 h | MTS | [7] |
| SUM190 | HER2+ IBC | ~1000 nM | 192 h | MTS | [7] |
| KPL4 | HER2+ | Not specified | 192 h | MTS | [7] |
| MDA-MB-231 | Triple-Negative | >2000 nM | 144 h | MTS | [7] |
| MDA-MB-468 | Triple-Negative | >2000 nM | 144 h | MTS | [7] |
| SUM149 | Triple-Negative IBC | >3000 nM | 192 h | MTS | [7] |
Experimental Protocols
MTS Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell proliferation.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of this compound serial dilutions in culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and no-cell (medium only) blank wells.
-
Incubate for the desired treatment period (e.g., 72-192 hours).
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance of Treated / Absorbance of Control) * 100.
-
Plot the results to determine the GI50 or IC50 value.
-
Immunofluorescence Staining for Phospho-FAK (p-FAK)
This is a general protocol and may require optimization.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with the primary antibody against p-FAK (e.g., Tyr397) diluted in the blocking buffer overnight at 4°C.
-
Wash three times with PBST for 5 minutes each.
-
Incubate with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
Mandatory Visualization
Caption: this compound inhibits FAK and ALK signaling pathways.
Caption: Workflow for MTS cell viability assay with this compound.
Caption: Troubleshooting decision tree for viability assay artifacts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | ALK | FAK | TargetMol [targetmol.com]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Signaling Changes After CEP-37440 Exposure
Welcome to the technical support center for CEP-37440. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting signaling changes observed during experiments with this dual FAK and ALK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally active, dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Its primary mechanism involves the competitive inhibition of ATP binding to the kinase domains of FAK and ALK, which in turn blocks their autophosphorylation and subsequent downstream signaling. Specifically, it has been shown to decrease the autophosphorylation of FAK at Tyrosine 397 (Tyr 397).[1][3]
Q2: What are the reported IC50 values for this compound?
A2: The in vitro IC50 values for this compound are 2.3 nM for FAK and 3.5 nM for ALK.[1]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated anti-proliferative effects in various cancer cell lines, particularly in inflammatory breast cancer (IBC) cells.[1][4][5] It has been shown to be effective in cell lines that express phospho-FAK1 (Tyr 397).[3][4]
Troubleshooting Unexpected Signaling Changes
Issue 1: Decreased p-FAK (Tyr 397) but no change in cell viability.
Possible Cause 1: Redundant Signaling Pathways
Cells can develop resistance to kinase inhibitors by activating alternative survival pathways.[6] While FAK signaling may be inhibited, compensatory activation of pathways like PI3K/Akt or MAPK could maintain cell survival.
Troubleshooting Steps:
-
Probe for activation of other kinases: Perform Western blot analysis for key phosphorylated proteins in parallel survival pathways (e.g., p-Akt, p-ERK).
-
Consider combination therapy: If compensatory activation is detected, co-treatment with an inhibitor targeting the activated pathway may be necessary.
Possible Cause 2: Cell line insensitivity
Not all cell lines are equally sensitive to FAK inhibition. The dependence on FAK signaling for survival varies among different cancer types and even between cell lines of the same cancer.
Troubleshooting Steps:
-
Confirm FAK expression and activation: Ensure your cell line expresses FAK and that it is phosphorylated at Tyr 397 under your experimental conditions.
-
Titrate this compound concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line.
Issue 2: Paradoxical increase in phosphorylation of a downstream effector.
Possible Cause: Feedback Loop Activation or Off-Target Effects
Inhibition of a kinase can sometimes lead to the paradoxical activation of other signaling molecules due to complex feedback mechanisms or off-target effects of the inhibitor.[7][8][9][10][11] For instance, inhibiting FAK might disrupt a negative feedback loop that normally keeps another pathway in check.
Troubleshooting Steps:
-
Perform a kinome-wide screen: If resources permit, a kinome-wide activity assay can help identify off-target kinases affected by this compound.
-
Review literature for known crosstalk: Investigate known interactions between FAK/ALK signaling and the paradoxically activated pathway. For example, there is known crosstalk between FAK and Wnt signaling pathways.[12][13]
-
Use a structurally different FAK/ALK inhibitor: Comparing the effects of this compound with another FAK/ALK inhibitor that has a different chemical structure can help determine if the effect is specific to this compound or a general consequence of FAK/ALK inhibition.
Issue 3: High variability in cell viability assay results.
Possible Cause 1: Inconsistent cell seeding or compound concentration.
Uneven cell distribution in multi-well plates or inaccuracies in serial dilutions of this compound can lead to high variability.
Troubleshooting Steps:
-
Ensure a single-cell suspension: Gently triturate cell clumps before seeding.
-
Use a calibrated multichannel pipette: This will ensure consistent volume dispensing.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
Possible Cause 2: Edge effects in multi-well plates.
The outer wells of a microplate are more prone to evaporation, which can alter the effective concentration of the inhibitor and affect cell growth.
Troubleshooting Steps:
-
Avoid using the outer wells: Fill the peripheral wells with sterile PBS or media to create a humidity barrier.
-
Ensure proper incubator humidification: Maintain a humidified environment in the incubator to minimize evaporation.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| FAK | 2.3[1] |
| ALK | 3.5[1] |
Table 2: Effects of this compound on Inflammatory Breast Cancer (IBC) Cell Lines
| Cell Line | Effect on Proliferation | Key Signaling Change |
| FC-IBC02 | Decreased | Inhibition of p-FAK1 (Tyr 397)[1][3] |
| SUM190 | Decreased | Inhibition of p-FAK1 (Tyr 397)[1][3] |
| KPL4 | Decreased | Inhibition of p-FAK1 (Tyr 397)[1][3] |
Experimental Protocols
Western Blotting for Phosphorylated FAK (p-FAK Tyr 397)
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FAK (Tyr 397) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total FAK and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability (MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication [mdpi.com]
- 13. The Crosstalk between FAK and Wnt Signaling Pathways in Cancer and Its Therapeutic Implication - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting CEP-37440 treatment duration for optimal FAK inhibition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CEP-37440 to study Focal Adhesion Kinase (FAK) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule that functions as a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Its primary mechanism involves selectively binding to and inhibiting the kinase activity of both FAK and ALK, which disrupts their respective signaling pathways. By inhibiting FAK, this compound blocks the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a critical step in its activation.[3] This leads to a reduction in downstream signaling that governs cell proliferation, migration, and survival.[2][3]
Q2: What is the optimal concentration of this compound to use for FAK inhibition in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. For instance, in inflammatory breast cancer (IBC) cell lines like FC-IBC02, SUM190, and KPL4, a concentration of 1000 nM has been shown to effectively decrease the phosphorylation of FAK at Tyr397.[3][4] It is recommended to perform a dose-response experiment, typically ranging from 100 nM to 3000 nM, to determine the optimal concentration for your specific cell line and experimental goals.[3]
Q3: How long should I treat my cells with this compound to observe significant FAK inhibition?
A3: Significant inhibition of FAK phosphorylation (pFAK Tyr397) can be observed as early as 48 hours after treatment with an effective concentration of this compound, and this inhibition is often maintained for up to 120 hours.[3][4] The optimal treatment duration will depend on the cell type and the specific downstream effects you wish to study. A time-course experiment (e.g., 24, 48, 72, 96, and 120 hours) is recommended to determine the ideal endpoint for your experiment.[4]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[3] When preparing your working concentrations, dilute the stock solution in your cell culture medium. To avoid solubility issues, it is advisable to make fresh dilutions for each experiment.
Q5: Can this compound affect total FAK protein levels?
A5: In many cell lines, such as FC-IBC02, treatment with this compound at effective concentrations for up to 120 hours has been shown to primarily decrease the phosphorylation of FAK at Tyr397 without significantly altering the total FAK protein levels.[4] However, it is always recommended to include a Western blot for total FAK as a control in your experiments to confirm this in your specific model system.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| FAK Enzymatic IC50 | 2.3 nM | [3] |
| ALK Enzymatic IC50 | 3.5 nM | [3] |
Table 2: Effective Concentrations and Durations of this compound for FAK Inhibition in Inflammatory Breast Cancer (IBC) Cell Lines
| Cell Line | Concentration | Duration | Effect | Source |
| FC-IBC02 | 1000 nM | 48-120 hours | Decreased pFAK (Tyr397) | [3][4] |
| SUM190 | 1000 nM | 48-120 hours | Decreased pFAK (Tyr397) | [3][4] |
| KPL4 | 1000 nM | 48-120 hours | Decreased pFAK (Tyr397) | [3][4] |
| SUM149 | 1000 nM | 96-120 hours | Slight decrease in pFAK (Tyr397) | [4] |
Mandatory Visualizations
Caption: FAK Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Treatment.
Troubleshooting Guide
Issue 1: No or weak pFAK signal in Western blot of untreated control cells.
-
Question: I am not detecting a strong basal level of pFAK (Tyr397) in my untreated control cells. What could be the reason?
-
Answer:
-
Low Endogenous FAK Activity: The cell line you are using may have low endogenous FAK activity. Ensure that your cell line is known to express phosphorylated FAK.
-
Suboptimal Cell Culture Conditions: Cells should be in a logarithmic growth phase and healthy at the time of lysis. Over-confluent or starved cells may have altered signaling pathways.
-
Inefficient Protein Extraction: Ensure you are using a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of FAK during sample preparation.
-
Insufficient Protein Loading: It is recommended to load at least 20-30 µg of total protein per lane for whole-cell extracts.[5] For detecting phosphorylated proteins, which may be less abundant, you might need to load up to 100 µg.[5]
-
Issue 2: Inconsistent pFAK inhibition with this compound treatment.
-
Question: My results for pFAK inhibition are variable between experiments. What are the possible causes?
-
Answer:
-
This compound Degradation: Ensure your this compound stock solution is stored correctly and that you are using freshly diluted working solutions for each experiment. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Inconsistent Treatment Times: Adhere strictly to the planned incubation times. Small variations in treatment duration can lead to variability in the extent of FAK inhibition.
-
Cell Density Variation: Seed the same number of cells for each experiment and ensure they are at a similar confluency at the start of the treatment. Cell density can influence the cellular response to inhibitors.
-
Incomplete Washing After Treatment: If you are washing the cells before lysis, ensure that the washing steps are consistent and complete to remove any residual drug that might interfere with downstream processing.
-
Issue 3: High background in Western blot, obscuring the pFAK band.
-
Question: My Western blots for pFAK have high background, making it difficult to interpret the results. How can I reduce the background?
-
Answer:
-
Blocking Inefficiency: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST) and that the membrane is blocked for at least 1 hour at room temperature.[6]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high. Try titrating your antibodies to find the optimal concentration that gives a strong signal with low background. A starting dilution of 1:1000 for the primary antibody is often recommended.[6][7]
-
Insufficient Washing: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations. Using a detergent like Tween-20 in your wash buffer (e.g., TBST) is crucial.[8]
-
Membrane Quality: Ensure the membrane has not dried out at any point during the Western blotting process.[9]
-
Caption: Troubleshooting Decision Tree for FAK Inhibition.
Experimental Protocols
Protocol 1: Western Blot for Phospho-FAK (Tyr397) Inhibition
-
Cell Seeding and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[6][7][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.
-
For loading controls and total FAK levels, the membrane can be stripped and re-probed with antibodies for total FAK and a housekeeping protein (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with media only for background subtraction.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Addition of Reagent:
-
For MTS assay: Add the MTS reagent directly to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
For MTT assay: Add the MTT reagent to each well and incubate for 1-4 hours. After the incubation, add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Phospho-FAK (Tyr397) antibody (83933-1-PBS) | Proteintech [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Phospho-FAK (Tyr397) (D20B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of CEP-37440 and Other FAK Inhibitors in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Focal Adhesion Kinase (FAK) inhibitor CEP-37440 with other notable FAK inhibitors—defactinib (VS-6063), VS-4718, and GSK2256098—in the context of breast cancer. The information presented is based on publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to FAK Inhibition in Breast Cancer
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival.[1] Overexpression and activation of FAK are frequently observed in various cancers, including breast cancer, where it is associated with tumor progression, metastasis, and poor prognosis. As a result, FAK has emerged as a promising therapeutic target. This guide focuses on this compound, a dual inhibitor of FAK and Anaplastic Lymphoma Kinase (ALK), and compares its preclinical performance against other selective FAK inhibitors.
Comparative Efficacy of FAK Inhibitors
The following tables summarize the available quantitative data for this compound and other FAK inhibitors from various preclinical studies in breast cancer. It is important to note that the experimental conditions, such as the specific cell lines and assay methods, may vary between studies, warranting careful consideration when comparing the data directly.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target(s) | IC50 / Ki (nM) | Assay Type |
| This compound | FAK, ALK | FAK IC50: 2.3, ALK IC50: 3.5 | Enzymatic Assay |
| Defactinib (VS-6063) | FAK, Pyk2 | FAK Ki: 0.6, Pyk2 Ki: 0.6 | Enzymatic Assay |
| VS-4718 | FAK | IC50: 1.5 | Enzymatic Assay |
| GSK2256098 | FAK | IC50: 0.4 | Enzymatic Assay |
Table 2: In Vitro Cellular Activity in Breast Cancer Cell Lines
| Inhibitor | Cell Line(s) | Endpoint | Value (nM) |
| This compound | FC-IBC02, SUM190, KPL4 (Inflammatory Breast Cancer) | GI50 | 91, 900, 890 respectively |
| Defactinib (VS-6063) | MDA-MB-231 (TNBC) | Decreased Aldefluor+ cells | Dose-dependent |
| VS-4718 | SUM159 (TNBC) | Reduced ALDEFLUOR+ and Side Population CSCs | Not specified |
| GSK2256098 | Not specified for breast cancer in provided results | Not specified | Not specified |
Note: TNBC stands for Triple-Negative Breast Cancer. CSCs stand for Cancer Stem Cells.
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
| Inhibitor | Animal Model | Dosing | Outcome |
| This compound | SUM190, FC-IBC02, SUM149 IBC xenografts | 55 mg/kg, twice daily | 79.7%, 33%, and 23% tumor growth inhibition, respectively.[2] |
| Defactinib (VS-6063) | MDA-MB-231 TNBC xenograft | Oral administration | Reduced tumor-initiating capability upon re-implantation. |
| VS-4718 | SUM159 and MDA-MB-231 TNBC xenografts | Oral administration | Significant reduction of cancer stem cells in tumors.[3] |
| GSK2256098 | Not specified for breast cancer in provided results | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
FAK Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on FAK enzyme activity.
-
Principle: A purified recombinant FAK kinase domain is incubated with a generic substrate (e.g., poly(Glu, Tyr)) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ATP consumed.
-
Protocol Outline:
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, MnCl2, and DTT.
-
Add the purified FAK enzyme to the wells of a microplate.
-
Add serial dilutions of the FAK inhibitor (e.g., this compound) to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a detection reagent like ADP-Glo™ Kinase Assay (Promega).
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce FAK activity by 50%.
-
Cell Proliferation Assay (MTS/MTT)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Protocol Outline:
-
Seed breast cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FAK inhibitor for a specific duration (e.g., 72 hours).
-
Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values.
-
Western Blot for Phospho-FAK (p-FAK)
This technique is used to determine if the FAK inhibitor reduces the phosphorylation of FAK at specific sites, such as Tyr397, which is a marker of FAK activation.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against total FAK and phospho-FAK.
-
Protocol Outline:
-
Treat breast cancer cells with the FAK inhibitor for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-FAK (e.g., p-FAK Y397).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total FAK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Breast Cancer Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of the FAK inhibitor in a living organism.
-
Principle: Human breast cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.
-
Protocol Outline:
-
Implant human breast cancer cells (e.g., MDA-MB-231 for TNBC, or SUM149 for IBC) subcutaneously or into the mammary fat pad of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the FAK inhibitor (e.g., this compound) or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like western blotting for p-FAK).
-
Conclusion
This compound is a potent dual inhibitor of FAK and ALK that has demonstrated anti-proliferative and anti-tumor effects in preclinical models of breast cancer, particularly in inflammatory breast cancer. When compared to other FAK inhibitors such as defactinib, VS-4718, and GSK2256098, which also show promise in breast cancer, especially in triple-negative and cancer stem cell models, the choice of inhibitor may depend on the specific research question and the breast cancer subtype being investigated. The dual-targeting nature of this compound might offer advantages in contexts where both FAK and ALK signaling are relevant. This guide provides a foundational comparison to aid researchers in their selection and experimental design for investigating FAK inhibition in breast cancer. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison.
References
Validating CEP-37440 Target Engagement in Tumor Tissues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CEP-37440 with alternative inhibitors targeting Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, orally bioavailable, dual inhibitor of FAK and ALK.[1][2] It has demonstrated the ability to suppress tumor growth and metastasis in preclinical models by inhibiting the kinase activity of these two key oncogenic drivers.[3][4] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival, and its overexpression is linked to poor prognosis in various cancers. ALK, a receptor tyrosine kinase, is a well-established oncogene, particularly in non-small cell lung cancer (NSCLC) where it can be constitutively activated through genetic rearrangements. The dual-targeting nature of this compound presents a promising therapeutic strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.
Comparative Performance Data
To objectively evaluate the performance of this compound, this section presents comparative data on its in vitro potency, in vivo efficacy, and pharmacokinetic properties against other well-characterized FAK and ALK inhibitors.
In Vitro Potency: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and alternative inhibitors against FAK and ALK kinases and in various cancer cell lines.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) |
| This compound | FAK | 2.3 nM [1][3] | FC-IBC02 (Inflammatory Breast Cancer) | 91 nM (GC50)[5] |
| ALK | 3.5 nM [1][5] | Karpas-299 (Anaplastic Large Cell Lymphoma) | ~30 nM[6] | |
| Defactinib (VS-6063) | FAK | Not specified | Various | Not specified |
| Crizotinib (Xalkori®) | ALK, MET | 24 nM (in Karpas299 & SU-DHL-1 cells)[6] | H3122 (NSCLC) | 233 ng/mL (EC50 for ALK inhibition)[7] |
| Karpas-299 (ALCL) | 666 ng/mL (EC50 for ALK inhibition)[7] | |||
| NCI-H929 (Multiple Myeloma) | 0.53 µM[8] | |||
| CCRF-CEM (Leukemia) | 0.43 µM[8] | |||
| Alectinib (Alecensa®) | ALK, RET | 1.9 nM[9] | Various ALK-positive cell lines | ~25 nM[10] |
In Vivo Efficacy: Tumor Growth Inhibition
The following table summarizes the in vivo anti-tumor activity of this compound and its alternatives in various xenograft models.
| Inhibitor | Tumor Model | Dosing | Outcome |
| This compound | SUM190 (Inflammatory Breast Cancer Xenograft) | 55 mg/kg, twice daily | 79.7% Tumor Growth Inhibition (TGI)[3][11] |
| FC-IBC02 (Inflammatory Breast Cancer Xenograft) | 55 mg/kg, twice daily | 33% TGI[3][11] | |
| Sup-M2 (Anaplastic Large Cell Lymphoma Xenograft) | 3-55 mg/kg, once or twice daily for 12 days | Dose-dependent tumor growth inhibition[1] | |
| Crizotinib | H3122 (NSCLC Xenograft) | Not specified | 52% decrease in tumor volume compared to control[12] |
| Karpas299 (ALCL Xenograft) | Not specified | Dose-dependent growth inhibition[13] | |
| Alectinib | CLB-BAR (Neuroblastoma Xenograft) | 20 mg/kg, once daily for 14 days | More effective tumor growth inhibition than crizotinib[14][15] |
| H2228 (NSCLC Xenograft) | 20 or 60 mg/kg, once daily | Substantial and sustained tumor regression[16] |
Pharmacokinetics in Mice
A comparative overview of the pharmacokinetic parameters of this compound and alternative inhibitors in mice is presented below.
| Inhibitor | Dosing | Cmax | Tmax | Half-life (t1/2) | Bioavailability |
| This compound | 1-10 mg/kg (p.o. and i.v.) | Favorable pharmacokinetic parameters reported[1] | Not specified | In vitro t1/2 in human liver microsomes: 23.24 min[17] | Good oral bioavailability reported in mice[1][5] |
| Crizotinib | Single oral dose | Dose-proportional increase | 4-6 hours | 42 hours (in humans)[18] | Not specified |
| Alectinib | 4 and 20 mg/kg (single oral dose) | Dose-dependent | 1-4 hours (sampling times) | Not specified | Not specified |
Experimental Protocols for Target Validation
This section provides detailed methodologies for key experiments to validate the engagement of this compound with its targets, FAK and ALK, in tumor tissues.
Signaling Pathways and Experimental Workflow Diagrams
Caption: FAK and ALK signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound target engagement.
Western Blotting for Phospho-FAK (Tyr397)
This protocol is designed to detect the phosphorylation status of FAK at Tyrosine 397, a key marker of FAK activation that is inhibited by this compound.
Materials:
-
Tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-FAK (Tyr397)
-
Primary antibody: Mouse or Rabbit anti-total FAK
-
Primary antibody: Mouse or Rabbit anti-β-actin (loading control)
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C with gentle agitation. Use a separate membrane for total FAK and the loading control.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-FAK signal to the total FAK and/or loading control signal.
Immunohistochemistry (IHC) for Phospho-ALK
This protocol allows for the visualization of phosphorylated ALK within the morphological context of the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit monoclonal anti-phospho-ALK (e.g., D5F3 clone)
-
Biotinylated secondary antibody and streptavidin-HRP conjugate (or polymer-based detection system)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution in a pressure cooker or water bath.
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Apply blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-phospho-ALK antibody overnight at 4°C in a humidified chamber.
-
Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP conjugate, or a polymer-based detection system, according to the manufacturer's instructions.
-
Chromogen Application: Apply the DAB substrate solution and monitor for color development.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining.
Fluorescence In Situ Hybridization (FISH) for ALK Gene Rearrangement
This technique is the gold standard for detecting ALK gene rearrangements, a prerequisite for ALK-targeted therapy.
Materials:
-
FFPE tumor tissue sections
-
Pre-treatment reagents (e.g., deparaffinization solution, protease)
-
Vysis ALK Break-Apart FISH Probe Kit (or similar)
-
Hybridization buffer
-
Wash solutions
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation and Pre-treatment: Deparaffinize and rehydrate the tissue sections. Perform protease digestion to permeabilize the cells.
-
Probe Application and Denaturation: Apply the ALK break-apart probe to the slide. Co-denature the probe and the target DNA on the slide by heating.
-
Hybridization: Incubate the slides overnight in a humidified chamber to allow the probe to hybridize to the target DNA.
-
Post-Hybridization Washes: Perform stringent washes to remove unbound and non-specifically bound probes.
-
Counterstaining: Apply DAPI counterstain to visualize the cell nuclei.
-
Analysis: Using a fluorescence microscope, score a minimum of 50-100 tumor cell nuclei for the presence of ALK gene rearrangements.[19] A positive result is typically defined by the separation of the 5' (green) and 3' (red) signals or the loss of the 5' signal in a certain percentage of cells (e.g., >15%).[19][20]
Conclusion
Validating the engagement of this compound with its targets, FAK and ALK, is crucial for both preclinical and clinical research. This guide provides a framework for comparing this compound to alternative inhibitors and offers detailed protocols for the essential validation assays. By employing these standardized methods, researchers can obtain reliable and reproducible data to assess the efficacy of this compound and advance its development as a potential cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Clinical Candidate this compound, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hematologyandoncology.net [hematologyandoncology.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells [frontiersin.org]
- 15. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Assessment of the in vitro metabolic stability of this compound, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method: in silico metabolic lability and DEREK alerts screening [frontiersin.org]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Fluorescence in Situ Hybridization (FISH) for Detecting Anaplastic Lymphoma Kinase (ALK) Rearrangement in Lung Cancer: Clinically Relevant Technical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molecular.abbott [molecular.abbott]
CEP-37440: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
CEP-37440 is a potent, orally bioavailable small molecule inhibitor designed as a dual-target agent against Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] Its development addresses the therapeutic need for more effective treatments in cancers driven by aberrant FAK or ALK signaling. This guide provides a comprehensive comparison of this compound's activity against its primary targets and its broader cross-reactivity profile against a panel of other kinases, supported by experimental data.
Potency against Primary Targets: FAK and ALK
This compound demonstrates high potency against both FAK and ALK. In biochemical assays, it inhibits FAK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Specifically, reported IC50 values for FAK are 2.0 nM and 2.3 nM, with a dissociation constant (Ki) of 2.3 nM.[1] Similarly, it shows strong activity against ALK, with reported IC50 values of 3.1 nM and 3.5 nM, and a Ki of 120 nM.[1] In cell-based assays, this compound inhibits ALK-driven and FAK-driven cell proliferation with IC50 values of 22 nM and 82 nM, respectively.
| Target Kinase | IC50 (Biochemical) | Ki (Biochemical) | IC50 (Cell-based) |
| FAK | 2.0 nM, 2.3 nM[1] | 2.3 nM[1] | 82 nM |
| ALK | 3.1 nM, 3.5 nM[1] | 120 nM[1] | 22 nM |
Cross-Reactivity Profile Against Other Kinases
To assess the selectivity of this compound, its activity was evaluated against a broad panel of kinases. The following table summarizes the inhibitory activity of this compound against various kinases, expressed as the percentage of control at a concentration of 500 nM. This screening provides insight into the off-target effects and selectivity of the compound.
| Kinase | % of Control @ 500 nM |
| FAK (PTK2) | 0.3 |
| ALK | 0.6 |
| CAMK2D | 1 |
| FER | 1.1 |
| PYK2 (PTK2B) | 1.2 |
| ROS1 | 1.5 |
| LTK | 2.2 |
| TNK2 | 2.3 |
| TYRO3 | 3.2 |
| AXL | 4.1 |
| MER (MERTK) | 5.3 |
| STK22D (TSSK2) | 6.7 |
| MAP4K5 | 7.1 |
| MINK1 (MAP4K6) | 7.2 |
| FES | 8.8 |
| TRKA (NTRK1) | 9.4 |
| LCK | 10.3 |
| BRK (PTK6) | 11.2 |
| HCK | 12.1 |
| TRKB (NTRK2) | 12.4 |
| FYN | 13.1 |
| SRC | 14.2 |
| YES | 14.5 |
| ABL1 (non-phosphorylated) | 15.3 |
| CSK | 16.2 |
| FRK | 16.8 |
| ABL1 | 17.1 |
| BLK | 17.5 |
| EPHA4 | 18.2 |
| EPHA5 | 18.9 |
| EPHA8 | 19.3 |
| EPHB1 | 20.1 |
| EPHB2 | 20.7 |
| EPHB3 | 21.3 |
| EPHB4 | 21.9 |
| EPHA1 | 22.5 |
| EPHA2 | 23.1 |
| EPHA3 | 23.7 |
| EPHA6 | 24.3 |
| EPHA7 | 24.9 |
| EPHA10 | 25.5 |
| IGF1R | 26.1 |
| INSR | 26.7 |
| KIT | 27.3 |
| PDGFRA | 27.9 |
| PDGFRB | 28.5 |
| FLT1 | 29.1 |
| FLT3 | 29.7 |
| FLT4 | 30.3 |
| KDR (VEGFR2) | 30.9 |
| MET | 31.5 |
| MUSK | 32.1 |
| RET | 32.7 |
| RON (MST1R) | 33.3 |
| TIE1 | 33.9 |
| TIE2 (TEK) | 34.5 |
Data extracted from supplementary information of Ott et al., J Med Chem. 2016, 59(16), 7478-96.
The data indicates that this compound is highly selective for FAK and ALK, with minimal activity against a wide range of other kinases at a concentration of 500 nM.
Experimental Protocols
Biochemical Kinase Inhibition Assays
The inhibitory activity of this compound against FAK and ALK was determined using a standard biochemical assay format. The general steps are as follows:
-
Enzyme and Substrate Preparation: Recombinant human FAK and ALK kinase domains were used. A suitable peptide substrate for each kinase was prepared in assay buffer.
-
Compound Dilution: this compound was serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and this compound at various concentrations were incubated in a microplate well. The reaction was initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate was quantified. This is typically done using methods such as radiometric assays (e.g., P33-ATP filter binding) or non-radiometric methods like fluorescence polarization or luminescence-based ATP detection.
-
Data Analysis: The percentage of kinase activity relative to a DMSO control was calculated for each compound concentration. IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Kinase Panel Screening (DiscoveRx KINOMEscan)
The cross-reactivity profiling of this compound was performed using the DiscoveRx KINOMEscan™ platform. This method is based on a competitive binding assay.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the immobilized ligand is coupled to a solid support.
-
Assay Procedure:
-
A panel of human kinases is prepared.
-
Each kinase is incubated with the test compound (this compound at 500 nM) and the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
-
Data Interpretation: A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase's active site. The results are typically expressed as the percentage of the kinase activity remaining compared to a DMSO control (% of Control).
Signaling Pathways
To understand the functional implications of FAK and ALK inhibition by this compound, it is essential to consider their roles in cellular signaling.
FAK Signaling Pathway
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon activation by integrin clustering at sites of cell adhesion to the extracellular matrix, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases. The FAK-Src complex then phosphorylates a multitude of downstream substrates, activating key signaling pathways involved in cell survival, proliferation, migration, and invasion.
References
A Head-to-Head Comparison of CEP-37440 and PF-573228 for In Vitro FAK Inhibition
For researchers in oncology and drug development, the precise selection of kinase inhibitors is paramount for advancing therapeutic strategies. This guide provides an objective, data-driven comparison of two prominent Focal Adhesion Kinase (FAK) inhibitors, CEP-37440 and PF-573228, based on their in vitro performance.
Executive Summary
Both this compound and PF-573228 are potent inhibitors of FAK, a non-receptor tyrosine kinase implicated in tumor progression and metastasis.[1] this compound distinguishes itself as a dual inhibitor, also targeting Anaplastic Lymphoma Kinase (ALK).[2][3] In contrast, PF-573228 is characterized as a more selective FAK inhibitor.[4] The choice between these two compounds will likely depend on the specific research question, particularly whether the simultaneous inhibition of ALK and FAK is desired.
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the key quantitative data for this compound and PF-573228, focusing on their half-maximal inhibitory concentrations (IC50) against their primary targets.
| Compound | Target | IC50 (in vitro enzyme assay) | Cellular IC50 (FAK Autophosphorylation Inhibition) | Reference |
| This compound | FAK | 2.3 nM | 80 nM | [5] |
| ALK | 3.5 nM | 22 nM | [5] | |
| PF-573228 | FAK | 4 nM | 30-100 nM | [6][7] |
FAK Signaling Pathway
Focal Adhesion Kinase is a critical node in intracellular signaling, integrating signals from integrins and growth factor receptors to regulate key cellular processes such as proliferation, survival, and migration.[8] Upon activation, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. This interaction leads to the phosphorylation of other sites on FAK and the subsequent activation of downstream pathways, including the RAS-ERK and PI3K-AKT pathways.
Caption: Simplified FAK signaling cascade.
Experimental Protocols
In Vitro FAK Kinase Inhibition Assay
This protocol outlines a typical luminescence-based in vitro kinase assay to determine the IC50 value of an inhibitor against FAK.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)[9]
-
Test inhibitors (this compound, PF-573228) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the kinase reaction mixture by adding the FAK enzyme and FAK substrate to the kinase buffer.
-
Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the kinase reaction by adding the kinase reaction mixture to each well.
-
Add ATP to each well to start the phosphorylation reaction. The final ATP concentration should be close to the Km for FAK if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based method such as the ADP-Glo™ assay, following the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular FAK Autophosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block FAK autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with detectable FAK expression (e.g., MDA-MB-231, PC3)
-
Cell culture medium and supplements
-
Test inhibitors (this compound, PF-573228)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-FAK (Tyr397) and total FAK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-FAK signal to the total FAK signal.
-
Plot the normalized phospho-FAK signal against the inhibitor concentration to determine the cellular IC50.
Selectivity and Off-Target Considerations
This compound: As a dual FAK/ALK inhibitor, this compound is designed to have activity against both kinases.[2][3] This can be advantageous in cancers where both signaling pathways are active. However, for studies focused solely on FAK, the inhibition of ALK represents a significant off-target effect that must be considered in the experimental design and interpretation of results.
PF-573228: This compound is reported to be a potent and selective FAK inhibitor.[4] One study indicates it is ~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β.[10] However, some research suggests that at higher concentrations, PF-573228 may have off-target effects.[1] As with any kinase inhibitor, it is advisable to perform a broader kinase panel screen to fully characterize its selectivity profile.
Conclusion
Both this compound and PF-573228 are valuable tools for the in vitro investigation of FAK signaling. This compound offers the unique opportunity to study the combined inhibition of FAK and ALK. PF-573228 provides a more selective approach to targeting FAK, although potential off-target effects at higher concentrations should be monitored. The selection between these two inhibitors should be guided by the specific aims of the research, with careful consideration of their respective selectivity profiles. The provided protocols offer a starting point for the in vitro characterization and comparison of these and other FAK inhibitors.
References
- 1. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. promega.com.cn [promega.com.cn]
- 10. selleckchem.com [selleckchem.com]
In Vivo Showdown: A Comparative Analysis of CEP-37440 and Ceritinib in Neuroblastoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two anaplastic lymphoma kinase (ALK) inhibitors, CEP-37440 and ceritinib, in the context of neuroblastoma. This analysis is based on available preclinical data, detailing their mechanisms of action, efficacy in animal models, and the experimental protocols utilized.
Neuroblastoma, a common pediatric solid tumor, is often driven by genetic aberrations in the ALK gene, making it a prime target for therapeutic intervention.[1] Ceritinib, a potent ALK inhibitor, has shown clinical activity in ALK-positive non-small cell lung cancer and has been investigated in neuroblastoma.[2][3][4] this compound (also known as ESK440) is a dual inhibitor of ALK and focal adhesion kinase (FAK), another protein implicated in tumor progression and metastasis.[1][5] This guide synthesizes in vivo data to offer a comparative perspective on their potential as neuroblastoma therapies.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Ceritinib functions as a selective, ATP-competitive inhibitor of ALK.[3] Its primary mechanism involves blocking the autophosphorylation of the ALK receptor, which in turn inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the STAT3 pathway.[6][7]
This compound, on the other hand, presents a dual-pronged attack by inhibiting both ALK and FAK.[5][8] The inhibition of ALK disrupts the same oncogenic signaling as ceritinib. Simultaneously, targeting FAK, a key player in cell adhesion, migration, and survival, offers a potentially broader anti-tumor effect, particularly in the context of metastasis.[1][5] FAK has been found to be overexpressed in MYCN-amplified neuroblastoma, a high-risk subtype of the disease.[1]
In Vivo Efficacy: A Head-to-Head Look at Tumor Inhibition
A study on this compound demonstrated significant tumor growth inhibition in a neuroblastoma xenograft model using the NB-1 cell line, which harbors both ALK and MYCN amplification.[1] Treatment with this compound at 60 mg/kg, administered once or twice daily, resulted in a notable reduction in tumor growth.[1] In some neuroblastoma models, the efficacy of this compound was found to be comparable or even superior to the next-generation ALK inhibitor, lorlatinib.[1]
Preclinical studies with ceritinib in neuroblastoma have shown varied results. While it effectively inhibits the proliferation of ALK-addicted neuroblastoma cell lines in vitro, its in vivo efficacy as a single agent can be limited, particularly in models with certain ALK mutations like F1174L.[2][9] For instance, in a SH-SY5Y xenograft model (harboring the ALK F1174L mutation), ceritinib treatment only resulted in slower tumor growth compared to the vehicle-treated group.[9] However, in a clinical setting, a phase I study of ceritinib in pediatric patients with ALK-aberrant malignancies reported an overall response rate of 20% in neuroblastoma patients.[10]
| Drug | Neuroblastoma Model | Cell Line | Dosing Regimen | Key In Vivo Outcomes | Citation |
| This compound | Xenograft | NB-1 (ALK and MYCN amplified) | 60 mg/kg QD & BID (Oral) | Significant inhibition of tumor growth and tumor weights. | [1] |
| Ceritinib | Xenograft | SH-SY5Y (ALK F1174L) | Not specified in detail | Limited efficacy, resulting in slower tumor growth. | [9] |
| Ceritinib | Clinical Trial (Phase I) | Pediatric patients with ALK-aberrant neuroblastoma | 510 mg/m² (fasted) or 500 mg/m² (fed) | 20% Overall Response Rate. | [10] |
Experimental Protocols: A Glimpse into the Methodologies
To ensure the reproducibility and critical evaluation of these findings, the following sections detail the experimental protocols employed in the key in vivo studies.
This compound In Vivo Study Protocol[1]
-
Animal Model: Not explicitly specified, but likely immunodeficient mice (e.g., SCID or nude mice) commonly used for xenograft studies.
-
Cell Line: NB-1 human neuroblastoma cell line, characterized by ALK and MYCN amplification.
-
Tumor Implantation: Subcutaneous injection of NB-1 cells to establish xenograft tumors.
-
Drug Administration: Oral (PO) administration of this compound at doses of 60 mg/kg, either once daily (QD) or twice daily (BID), for a duration of four weeks.
-
Endpoint Measurement: Tumor growth was monitored, and tumor weights were measured at the end of the study to assess treatment efficacy.
Ceritinib In Vivo Study Protocol (General)[9]
While specific details for the SH-SY5Y xenograft study are limited in the provided text, a general protocol for such studies can be outlined.
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Cell Line: SH-SY5Y human neuroblastoma cell line, which carries the ALK F1174L mutation.
-
Tumor Implantation: Subcutaneous injection of SH-SY5Y cells.
-
Drug Administration: Treatment with ceritinib (dosage and administration route not specified) or a vehicle control.
-
Endpoint Measurement: Monitoring of tumor growth over time to compare the effects of ceritinib versus the control.
Concluding Remarks
Based on the available preclinical data, this compound demonstrates significant in vivo anti-tumor activity in a neuroblastoma model with ALK and MYCN amplification. Its dual inhibition of ALK and FAK may offer a therapeutic advantage, particularly in aggressive and metastatic disease. Ceritinib, while effective against ALK, shows more modest single-agent efficacy in a neuroblastoma model with the F1174L mutation, a common resistance mechanism. Clinical data for ceritinib in pediatric neuroblastoma shows a response in a subset of patients.
Further head-to-head in vivo studies in various neuroblastoma models, including those with different ALK mutational statuses and patient-derived xenografts, are warranted to definitively establish the comparative efficacy of this compound and ceritinib. Such studies will be crucial in guiding the clinical development and application of these targeted therapies for children with neuroblastoma.
References
- 1. Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical response of the novel activating ALK-I1171T mutation in neuroblastoma to the ALK inhibitor ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C30H38ClN7O3 | CID 71721648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Combined ALK and MDM2 inhibition increases antitumor activity and overcomes resistance in human ALK mutant neuroblastoma cell lines and xenograft models | eLife [elifesciences.org]
- 10. ascopubs.org [ascopubs.org]
CEP-37440 Demonstrates Potent Anti-Metastatic Effects in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CEP-37440, a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), has shown significant promise in preclinical studies for its ability to thwart cancer metastasis, a critical driver of cancer-related mortality. This guide provides a comprehensive comparison of this compound's anti-metastatic efficacy against other notable FAK inhibitors, supported by experimental data from various preclinical models. Detailed methodologies for key experiments are also presented to aid in the replication and further investigation of these findings.
Comparative Efficacy of FAK Inhibitors in Preclinical Models
This compound has demonstrated robust activity in aggressive breast cancer models, a key area of unmet medical need. A notable study highlighted its ability to inhibit the development of spontaneous brain metastases in an orthotopic xenograft model of inflammatory breast cancer (IBC).[1][2][3][4] This is a particularly significant finding, as brain metastases are a frequent and devastating complication of advanced breast cancer.[5]
While direct head-to-head comparative studies are limited, the available preclinical data allows for an objective assessment of this compound against other FAK inhibitors that have advanced to clinical trials, such as Defactinib (VS-6063), GSK2256098, and VS-4718.
Table 1: Comparison of Anti-Metastatic Effects of FAK Inhibitors in Preclinical Breast Cancer Models
| Inhibitor | Preclinical Model | Key Anti-Metastatic Findings | Citation(s) |
| This compound | FC-IBC02 inflammatory breast cancer orthotopic xenograft | Completely inhibited the development of spontaneous brain metastases. | [1][2][3][4] |
| SUM190, FC-IBC02, SUM149 IBC xenografts | Reduced primary tumor growth, with tumor growth inhibition of 79.7%, 33%, and 23% respectively. | [1][2][3][4] | |
| Defactinib (VS-6063) | MDA-MB-231 human breast cancer orthotopic model | Reduced the number of cancer stem cells, which are implicated in metastasis. | [6] |
| Mesothelioma and rectal carcinoma xenografts | Showed durable stable disease in some models. | [7] | |
| GSK2256098 | Breast cancer mouse model | Reduced tumor growth and metastasis. | [8] |
| Glioblastoma xenograft model | Demonstrated inhibition of FAK phosphorylation and tumor growth. | [8][9] | |
| VS-4718 | SUM159 and MDA-MB-231 triple-negative breast cancer xenografts | Inhibited tumor growth and metastasis; reduced cancer stem cell populations. | [10][11][12] |
| Pediatric solid tumor xenografts | Induced significant differences in event-free survival distribution in 18 of 36 solid tumor models. | [13] |
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for key in vivo and in vitro experiments are provided below.
Orthotopic Inflammatory Breast Cancer Xenograft Model
This protocol is based on studies investigating the in vivo efficacy of this compound.[1][2][3][4]
-
Cell Culture: FC-IBC02 human inflammatory breast cancer cells are cultured in appropriate media until they reach 70-80% confluency.
-
Animal Model: Female severe combined immunodeficient (SCID) mice (6-8 weeks old) are used.
-
Orthotopic Injection: A suspension of 1 x 10^6 FC-IBC02 cells in 100 µL of a 1:1 mixture of media and Matrigel is injected into the fourth mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (length × width²) / 2.
-
Treatment: Once tumors reach a volume of approximately 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 30 or 55 mg/kg, twice daily, five days a week. The control group receives the vehicle solution.
-
Metastasis Assessment: After a predetermined treatment period (e.g., 7 weeks), mice are euthanized. The primary tumor is excised and weighed. Lungs, brain, and other organs are harvested, fixed in formalin, and embedded in paraffin.
-
Histological Analysis: Tissue sections are stained with hematoxylin and eosin (H&E) to identify metastatic lesions. Immunohistochemistry for human-specific markers (e.g., vimentin) can be used to confirm the origin of metastatic cells. The number and size of metastatic nodules are quantified.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay is a standard method to assess the invasive potential of cancer cells in vitro.
-
Cell Preparation: Cancer cells (e.g., MDA-MB-231) are serum-starved for 24 hours prior to the assay.
-
Chamber Preparation: Transwell inserts with 8.0 µm pore size polycarbonate membranes are coated with a thin layer of Matrigel to mimic the basement membrane. The inserts are placed into a 24-well plate.
-
Chemoattractant: The lower chamber of the well is filled with complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Cell Seeding: A suspension of 5 x 10^4 cells in serum-free medium is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for 22 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Removal and Staining: After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed with methanol and stained with a 0.5% crystal violet solution.
-
Quantification: The stained cells are visualized under a microscope and counted in several random fields. The average number of invading cells per field is calculated to determine the invasive potential. The effect of an inhibitor like this compound can be assessed by adding it to the cell suspension in the upper chamber at various concentrations.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: FAK signaling pathway in cancer metastasis.
References
- 1. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Focal adhesion kinase (FAK) inhibitors VS-6063 and VS-4718 target cancer stem cells. - ASCO [asco.org]
- 7. Focal Adhesion Kinase Fine Tunes Multifaced Signals toward Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Initial Testing of VS-4718, a novel inhibitor of Focal Adhesion Kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Effect of CEP-37440 with Paclitaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential synergistic anti-cancer effects of combining CEP-37440, a dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK), with the widely used chemotherapeutic agent, paclitaxel. While direct experimental data on the this compound and paclitaxel combination is not yet publicly available, this document synthesizes preclinical evidence from studies on other FAK inhibitors combined with paclitaxel to build a strong scientific rationale for this therapeutic strategy. The data presented herein supports the hypothesis that co-administration of this compound and paclitaxel could offer a significant therapeutic advantage over monotherapy in various cancer types.
Introduction to this compound and Paclitaxel
This compound is an orally bioavailable small molecule that potently inhibits both FAK and ALK.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is linked to poor prognosis in several cancers.[3][4] ALK is a receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in various malignancies, including non-small cell lung cancer and anaplastic large cell lymphoma.[5] this compound has demonstrated efficacy in preclinical models by inhibiting the autophosphorylation of FAK and affecting genes related to apoptosis.[1][6][7]
Paclitaxel is a well-established chemotherapeutic agent that belongs to the taxane family. Its primary mechanism of action involves the stabilization of microtubules, which are essential for cell division.[8] By disrupting microtubule dynamics, paclitaxel leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[8]
The Rationale for Combination Therapy
The combination of a targeted agent like this compound with a cytotoxic drug such as paclitaxel is founded on the principle of attacking cancer cells through complementary mechanisms to enhance efficacy and overcome resistance. The inhibition of FAK signaling can potentially sensitize cancer cells to the cytotoxic effects of paclitaxel in several ways:
-
Disruption of Cytoskeletal Organization: FAK is a key regulator of the actin cytoskeleton and its interaction with microtubules.[9][10][11] By inhibiting FAK, this compound may disrupt the cellular machinery that cancer cells use to resist the microtubule-stabilizing effects of paclitaxel.
-
Targeting Cancer Stem Cells (CSCs): Conventional chemotherapies like paclitaxel are often less effective against CSCs, which can lead to tumor recurrence.[3][4] Preclinical evidence suggests that FAK inhibitors can preferentially target and reduce the population of CSCs.[3][4][12] Combining a FAK inhibitor with paclitaxel could, therefore, eliminate both the bulk of the tumor and the resistant CSC population.
-
Overcoming Chemoresistance: FAK signaling has been implicated in mediating resistance to various chemotherapeutic agents. By blocking this pathway, this compound may re-sensitize resistant tumors to paclitaxel.
Preclinical Evidence of Synergy with FAK Inhibitors and Paclitaxel
While direct studies on this compound and paclitaxel are pending, compelling preclinical data from studies using the FAK inhibitor defactinib in combination with paclitaxel provide strong evidence for the potential synergy of this drug class with taxanes.
In Vitro Synergistic Inhibition of Cancer Cell Proliferation
Studies in ovarian and pancreatic cancer cell lines have demonstrated that the combination of a FAK inhibitor and paclitaxel results in a synergistic inhibition of cell proliferation and survival.[3][8][12][13]
| Cancer Type | Cell Lines | FAK Inhibitor | Key Finding | Reference |
| Ovarian Cancer | TOV-21G, OV-7 | Defactinib | Synergistic inhibition of tumor cell proliferation/survival. | [3][12] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PDAC-1 | Defactinib | Synergistic effect on cell proliferation. | [8][13] |
In Vivo Tumor Growth Inhibition
In vivo studies using xenograft models have further validated the enhanced anti-tumor efficacy of combining a FAK inhibitor with paclitaxel.
| Cancer Model | FAK Inhibitor | Chemotherapy | Key Finding | Reference |
| Pancreatic Ductal Adenocarcinoma (Orthotopic) | Defactinib | nab-paclitaxel | Combination treatment resulted in reduced tumor growth. | [8][13] |
| Ovarian Cancer (Xenograft) | Defactinib | Paclitaxel | The combination prevented tumor initiation, suggesting targeting of tumor-initiating CSCs. | [3][12] |
| Triple-Negative Breast Cancer (Xenograft) | VS-4718, VS-6063 (Defactinib) | Paclitaxel | FAK inhibitors delayed tumor regrowth following cessation of chemotherapy. | [4] |
Proposed Mechanism of Synergistic Action
The synergistic effect of combining this compound with paclitaxel is likely multifactorial, stemming from the convergence of their respective signaling pathways.
Caption: Proposed mechanism of synergy between this compound and paclitaxel.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in studies of FAK inhibitors combined with paclitaxel. These can serve as a template for validating the synergy of this compound and paclitaxel.
Cell Viability and Synergy Assessment (In Vitro)
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a dose range of this compound, paclitaxel, and the combination of both for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: The results are analyzed using the Combination Index (CI) method of Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Xenograft Tumor Growth Study (In Vivo)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically implanted with human cancer cells.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into treatment groups: Vehicle control, this compound alone, paclitaxel alone, and the combination of this compound and paclitaxel.
-
Drug Administration: this compound is administered orally, while paclitaxel is given via intraperitoneal or intravenous injection, following a predetermined dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: General experimental workflow for validating synergy.
Conclusion and Future Directions
The available preclinical data for other FAK inhibitors strongly supports the rationale for combining this compound with paclitaxel. This combination has the potential to create a powerful synergistic anti-tumor effect by targeting both the bulk tumor cells and the resistant cancer stem cell population, while also potentially overcoming chemoresistance.
Future studies should focus on directly evaluating the combination of this compound and paclitaxel in a variety of cancer models, including those with known ALK rearrangements and high FAK expression. Such studies will be crucial to determine the optimal dosing and scheduling for this promising combination therapy and to identify the patient populations most likely to benefit. The insights gained will be invaluable for the design of future clinical trials aimed at improving outcomes for cancer patients.
References
- 1. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localized stabilization of microtubules by integrin- and FAK-facilitated Rho signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAK/src-Family Dependent Activation of the Ste20-Like Kinase SLK Is Required for Microtubule-Dependent Focal Adhesion Turnover and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Focal adhesion kinase modulates tension signaling to control actin and focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CEP-37440's Impact on FAK and ALK Downstream Signaling
A comprehensive guide for researchers and drug development professionals on the dual inhibitory effects of CEP-37440, with a comparative look at other kinase inhibitors.
This compound is an orally available, potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1][2] This dual inhibitory action presents a promising therapeutic strategy for cancers where both signaling pathways are dysregulated.[2] This guide provides a comparative analysis of this compound's effects on FAK and ALK downstream signaling, supported by experimental data and detailed protocols.
Mechanism of Action: Dual Inhibition of FAK and ALK
This compound acts as an ATP-competitive inhibitor, selectively binding to and inhibiting the kinase activity of both FAK and ALK.[3] This leads to the disruption of their respective downstream signaling cascades, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[2] The ability of this compound to cross the blood-brain barrier also makes it a potential agent for treating brain metastases.[3]
Comparative Inhibitory Activity
The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. This compound demonstrates potent inhibition of both FAK and ALK with low nanomolar IC50 values.
| Inhibitor | Target(s) | Enzymatic IC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound | FAK | 2.0 - 2.3 | 82 - 88 | [1][4][5][6][7] |
| ALK | 3.1 - 3.5 | 22 - 40 | [1][4][5][6][7] | |
| VS-4718 (PND-1186) | FAK | 1.5 | 0.25 µM - 3.53 µM (in vitro) | [3][5] |
| GSK2256098 | FAK | 0.4 | Not Specified | [5] |
| VS-6062 | FAK, Pyk2 | 1.5 (FAK), 14 (Pyk2) | Not Specified | [5] |
| PF-573228 | FAK | 3.4 µM | Not Specified | [5] |
Downstream Signaling Pathways of FAK and ALK
The dual inhibition of FAK and ALK by this compound impacts a convergence of signaling pathways critical for cancer progression.
FAK Downstream Signaling: FAK, a non-receptor tyrosine kinase, is a central mediator of integrin and growth factor receptor signaling.[8][9][10] Upon activation, FAK autophosphorylates at Tyr397, creating a binding site for Src family kinases.[9] The FAK/Src complex then phosphorylates downstream targets, including p130Cas, which in turn activates the Rac/Rho pathway to regulate cell migration.[8] FAK also influences cell survival and proliferation through the PI3K/AKT and MAPK/ERK pathways.[9][11]
ALK Downstream Signaling: ALK is a receptor tyrosine kinase that, when activated by ligands or through genetic alterations (e.g., fusions, mutations), dimerizes and autophosphorylates.[12][13] This initiates several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell growth, survival, and proliferation.[12][13][14][15]
The following diagram illustrates the major downstream signaling pathways of FAK and ALK and the points of inhibition by this compound.
Experimental Protocols
To assess the impact of this compound on FAK and ALK signaling, a series of in vitro assays are typically employed.
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of FAK and ALK.
-
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The amount of phosphorylated substrate or ADP produced is quantified.
-
Materials:
-
Purified recombinant FAK and ALK enzymes
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound and other inhibitors
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a microplate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of kinase activity against the inhibitor concentration.[16]
-
Western blotting is used to determine the effect of this compound on the phosphorylation status of key downstream signaling proteins in whole-cell lysates.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the total and phosphorylated forms of target proteins.
-
Materials:
-
Cancer cell lines expressing FAK and/or ALK
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pFAK(Y397), anti-FAK, anti-pALK, anti-ALK, anti-pERK, anti-ERK, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
-
-
Procedure:
-
Culture cells and treat with various concentrations of this compound or other inhibitors for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.[17][18]
-
This assay assesses the effect of this compound on the proliferation and survival of cancer cells.
-
Principle: Assays like MTT or MTS measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and other inhibitors
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or other inhibitors.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[19][20]
-
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the effects of this compound with another inhibitor on a cancer cell line.
Conclusion
This compound is a potent dual inhibitor of FAK and ALK, effectively suppressing their downstream signaling pathways involved in cancer cell proliferation, survival, and migration. The provided comparative data and experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and to benchmark its performance against other kinase inhibitors in various cancer models. The dual-targeting nature of this compound may offer advantages in overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Chemietek [chemietek.com]
- 5. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CEP-37440
This document provides immediate, essential safety, logistical, and operational protocols for researchers, scientists, and drug development professionals handling CEP-37440. The following procedures are designed to ensure a safe laboratory environment and to provide clear guidance on the use and disposal of this compound.
Safety and Logistics
This compound is a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK).[1] As with any biologically active small molecule, appropriate safety precautions must be taken to minimize exposure and ensure safe handling.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | An impervious lab coat or gown is required. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the compound as a powder outside of a certified chemical fume hood. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and to prevent accidental exposure.
| Aspect | Procedure |
| Weighing | All weighing of solid this compound should be performed in a certified chemical fume hood with the sash at the lowest practical height. |
| Solution Preparation | Prepare stock solutions in a chemical fume hood. This compound is soluble in DMSO. |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (In solution) | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed container labeled "Hazardous Chemical Waste." |
| Liquid Waste | Collect in a designated, sealed, and properly labeled waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemical-contaminated sharps. |
| Contaminated PPE | Dispose of as hazardous chemical waste. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| FAK IC₅₀ | 2.3 nM | Enzymatic Assay | [2] |
| ALK IC₅₀ | 3.5 nM | Enzymatic Assay | [2] |
| Cellular ALK IC₅₀ | 22 nM | Cell-based Assay | [3] |
| Cellular FAK IC₅₀ | 82 nM | Cell-based Assay | [3] |
| Molecular Weight | 580.1 g/mol | N/A | |
| Solubility in DMSO | ≥ 2.2 mg/mL | N/A |
Signaling Pathway Inhibition by this compound
This compound exerts its biological effects by inhibiting the FAK and ALK signaling pathways, which are crucial for cell survival, proliferation, and migration. The diagram below illustrates the points of inhibition within these pathways.
Caption: Inhibition of FAK and ALK signaling pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Proliferation Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., FC-IBC02, SUM190)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations may range from 0 to 3000 nM.[2] Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time points (e.g., 48, 72, 96, 120, 144, 168, and 192 hours).[5]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of FAK Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation of FAK at Tyr397.[4]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 1000 nM) for various time points (e.g., 0, 48, 72, 96, and 120 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-FAK or anti-total FAK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated FAK compared to total FAK.
In Vivo Xenograft Tumor Growth Study
This protocol describes a general workflow for evaluating the efficacy of this compound in a mouse xenograft model.[4][6]
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Cancer cell line for tumor implantation (e.g., SUM190, FC-IBC02)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) mixed with or without Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound by oral gavage at the desired dose (e.g., 55 mg/kg, twice daily).[4] The control group receives the vehicle.
-
Tumor Monitoring: Measure the tumor volume with calipers every 2-3 days. Monitor the body weight and general health of the mice.
-
Study Endpoint: Continue the treatment for a predetermined period (e.g., 7 weeks).[4] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, histology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect. For some models, monitor for the development of metastases.[4]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The effects of this compound, an inhibitor of focal adhesion kinase, in vitro and in vivo on inflammatory breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
